Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
Description
BenchChem offers high-quality Ethyl 3-(4-bromo-3-fluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-bromo-3-fluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(4-bromo-3-fluorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQMPFCLEVUROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical and chemical properties of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
An In-Depth Technical Guide to Ethyl 3-(4-bromo-3-fluorophenyl)propanoate for Advanced Research Applications
Introduction
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is a halogenated aromatic ester of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. Its molecular architecture, featuring a strategically substituted phenyl ring, offers a unique combination of properties that make it a valuable synthetic intermediate. The presence of both a bromine and a fluorine atom on the aromatic core provides distinct handles for chemical modification; the carbon-bromine bond serves as a versatile reactive site for cross-coupling reactions, while the chemically robust carbon-fluorine bond allows for the fine-tuning of electronic and pharmacokinetic properties such as lipophilicity and metabolic stability.[1][2]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the physical and chemical properties of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate. It delves into its reactivity, provides predicted spectroscopic data for characterization, outlines key experimental protocols, and discusses safe handling procedures. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and analysis. The properties of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate are summarized below. It is important to note that while some properties like boiling and melting points are not widely reported in public databases, its structural features suggest it is likely a liquid or a low-melting solid at ambient temperature, with good solubility in common organic solvents.[3]
| Property | Value | Source(s) |
| CAS Number | 1261778-92-0 | [4][5] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [5] |
| Molecular Weight | 275.11 g/mol | [5] |
| IUPAC Name | ethyl 3-(4-bromo-3-fluorophenyl)propanoate | |
| Boiling Point | No data available | [5] |
| Storage | Sealed in dry, room temperature | [5] |
| SMILES Code | O=C(OCC)CCc1cc(F)c(Br)cc1 | [5] |
Chemical Structure & Reactivity Analysis
The utility of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate as a synthetic building block is derived from the distinct reactivity of its functional groups.
Core Functional Groups
The molecule possesses three primary regions of chemical interest:
-
Ethyl Ester: This group is susceptible to standard ester chemistry. It can undergo saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis to yield the parent carboxylic acid, 3-(4-bromo-3-fluorophenyl)propanoic acid. This transformation is often a necessary step in preparing downstream amide derivatives or other carboxylic acid analogues.
-
Propanoate Linker: The aliphatic ethyl chain provides a flexible spacer, which can be crucial for positioning the aromatic moiety within a receptor binding pocket in drug design.
-
Substituted Phenyl Ring: The electronic nature of the aromatic ring is modulated by the two halogen substituents, making it the most versatile part of the molecule for synthetic elaboration.
The Dichotomous Role of Halogen Substituents
The key to this molecule's synthetic value lies in the differential reactivity of its two halogen atoms.
-
Bromine (Position 4): The carbon-bromine bond is significantly weaker than the carbon-fluorine bond. This makes the bromine atom the preferred site for oxidative addition to a low-valent metal catalyst, such as Palladium(0). Consequently, it is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.[1] This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at this position, enabling the construction of complex molecular scaffolds.
-
Fluorine (Position 3): In stark contrast, the carbon-fluorine bond is exceptionally strong and generally unreactive under standard cross-coupling conditions.[1] The role of the fluorine atom is therefore not as a reactive handle, but as a modulator of the molecule's intrinsic properties. Its high electronegativity exerts a powerful electron-withdrawing inductive effect, which can influence the acidity of nearby protons and the reactivity of the aromatic ring.[1] In a medicinal chemistry context, the introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.[2]
Plausible Synthetic Pathway
While specific preparations are proprietary, a logical and robust synthesis of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate can be conceptualized starting from commercially available 4-bromo-3-fluoroaniline. This multi-step process leverages well-established and reliable organic transformations.
Caption: A plausible four-step synthetic route to the target compound.
Spectroscopic and Analytical Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Ethyl Group: A quartet signal around δ 4.1-4.2 ppm (2H, -O-CH₂-CH₃) and a triplet around δ 1.2-1.3 ppm (3H, -O-CH₂-CH₃).
-
Propanoate Chain: Two distinct triplet signals, each integrating to 2H, expected in the range of δ 2.6-3.0 ppm. The triplet closer to the aromatic ring (benzylic) will be further downfield than the one adjacent to the carbonyl group.
-
Aromatic Protons: A complex multiplet pattern between δ 7.0-7.6 ppm integrating to 3H. The proton ortho to the bromine will likely appear as a doublet, while the other two protons will show more complex splitting due to coupling with each other and with the fluorine atom (H-F coupling).[8]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Carbonyl Carbon: A signal around δ 172-173 ppm.
-
Ester Carbons: A signal for the -O-CH₂- carbon around δ 60-61 ppm and the -CH₃ carbon around δ 14 ppm.
-
Aliphatic Carbons: Signals for the two -CH₂- carbons of the propanoate chain between δ 30-40 ppm.
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to fluorine will appear as a large doublet due to C-F coupling. The carbon bonded to bromine will be shifted upfield relative to benzene, while the other carbons will show shifts and potential smaller C-F couplings consistent with their substitution pattern.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group, expected around 1730-1740 cm⁻¹.
-
C-O Stretches: Two distinct bands between 1000-1300 cm⁻¹ corresponding to the C-O single bond stretches of the ester.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: Aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z 274 and 276 with an intensity ratio of approximately 1:1.
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃, 45 Da) to give a fragment at m/z 229/231, and the loss of the entire ethyl carboxylate group.
Experimental Protocols
The following protocols are provided as representative examples of how this compound can be analyzed and utilized in a research setting.
Protocol for Purity Determination by HPLC
This protocol describes a standard reverse-phase HPLC method for assessing the purity of the title compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
Start at 60% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 60% B over 1 minute.
-
Hold at 60% B for 2 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute 1:100 with a 50:50 mixture of Mobile Phase A and B for analysis.
-
Validation: The method is considered self-validating through the sharpness and symmetry of the main peak and the separation from any potential impurities. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol for a Representative Suzuki Cross-Coupling Reaction
This protocol details the use of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate as a substrate in a Suzuki coupling, a cornerstone of modern synthetic chemistry. The choice of a boronic acid partner, palladium catalyst, and base is critical for success.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq). The choice of catalyst and ligand is crucial and may require optimization based on the specific boronic acid used.
-
Solvent Addition & Degassing: Add a suitable solvent mixture, such as dioxane/water (4:1). The system must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is achieved by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Identification: The compound is associated with a "Warning" signal word. It may cause skin irritation, serious eye irritation, and respiratory irritation.[10]
-
Safe Handling:
-
Always handle in a well-ventilated chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.[11]
-
Take measures to prevent the buildup of electrostatic charge.[11]
-
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[11][12]
-
Skin: Wash with plenty of water and soap. If irritation occurs, seek medical advice.[11]
-
Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[13]
-
-
Storage:
Conclusion
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is a highly functionalized and synthetically versatile building block. Its value is anchored in the differential reactivity of its halogen substituents, which allows for selective modification via cross-coupling at the bromine position while benefiting from the property-enhancing effects of the stable fluorine atom. This guide provides the core technical information necessary for researchers to confidently incorporate this compound into their synthetic and analytical workflows, paving the way for the development of novel pharmaceuticals and advanced materials.
References
- Chemical Substance Information for Ethyl 3-(4-Bromo-3-Fluorophenyl)
- 1261778-92-0|Ethyl 3-(4-bromo-3-fluorophenyl)
- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.
- A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols - Benchchem. (2025). BenchChem.
- Ethyl 3-(4-bromo-2-fluorophenyl)
- ethyl 3-(4-bromo-5-chloro-2-fluorophenyl)
- Buy Ethyl 3-(3-bromo-4-fluorophenyl)
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 4 - Safety D
- Spectral Information - PubChem. (2017).
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. V(H) SEM.
- Bromopentafluorobenzene - ResearchGate. (2017).
- Spectral Database for Organic Compounds, SDBS. AIST.
- Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. TCI Chemicals.
- Halosulfuron-methyl (PC 128721) MRIDs 49798401/ 49983101 - EPA. EPA.
Sources
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- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
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Comprehensive Technical Guide & Safety Data Profiling for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
Executive Overview
In modern medicinal chemistry and drug development, functionalized halogenated aromatics serve as indispensable building blocks. Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (CAS: 1261778-92-0) is a highly versatile electrophilic intermediate[1]. The presence of the bromine atom at the para position provides a prime site for transition-metal-catalyzed cross-coupling reactions, while the meta-fluoro substituent modulates the electronic density of the aromatic ring, enhancing metabolic stability in downstream Active Pharmaceutical Ingredients (APIs)[2].
This whitepaper deconstructs the physicochemical properties, Safety Data Sheet (SDS) hazard causality, and self-validating synthetic workflows associated with this compound, providing a rigorous framework for researchers and process chemists.
Part 1: Physicochemical Profiling & Hazard Causality
To safely handle and effectively utilize Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, one must understand how its molecular structure dictates its physical behavior and biological hazards. The lipophilic ethyl ester tail facilitates solubility in organic solvents, but it also enhances dermal penetration, which directly correlates to its hazard profile[3].
Quantitative Physicochemical Data
Table 1: Core physicochemical properties defining storage and reactivity parameters.
| Property | Value | Structural Implication |
| Chemical Name | Ethyl 3-(4-bromo-3-fluorophenyl)propanoate | Contains orthogonal reactive sites (aryl bromide and ethyl ester). |
| CAS Number | 1261778-92-0 | Unique regulatory identifier[1]. |
| Molecular Formula | C₁₁H₁₂BrFO₂ | High halogen content dictates density and refractive index[3]. |
| Molecular Weight | 275.11 g/mol | Requires precise stoichiometric calculation during micro-scale coupling[4]. |
| LogP | 3.08 | Highly lipophilic; readily crosses lipid bilayers (skin/cornea)[3]. |
| Storage Conditions | Sealed, dry, room temperature | Stable under ambient conditions; must avoid strong bases to prevent saponification[4]. |
SDS Deconstruction: The "Why" Behind the Hazards
Standard safety data sheets often list hazards without explaining the underlying chemical mechanisms. Based on analogous fluorophenyl propanoates, the compound is classified under several GHS hazard categories[5]. Understanding the causality behind these statements is critical for proactive risk management.
Table 2: GHS Hazard and Precautionary Statements with Mechanistic Causality.
| GHS Code | Statement | Mechanistic Causality |
| H315 | Causes skin irritation | The lipophilic ester (LogP 3.08) penetrates the stratum corneum, causing localized lipid disruption and mild protein denaturation[3][5]. |
| H319 | Causes serious eye irritation | The halogenated aromatic ring interacts non-covalently with corneal proteins, inducing rapid inflammatory cascades[5]. |
| H335 | May cause respiratory irritation | Volatilization of organic ester vapors directly irritates the mucous membranes of the upper respiratory tract[5]. |
| P280 | Wear protective equipment | Nitrile gloves and splash goggles create a mandatory physical barrier against dermal and ocular penetration[6]. |
| P305+P351 | IF IN EYES: Rinse cautiously | Rapid aqueous dilution minimizes localized tissue damage and prevents in situ hydrolysis of the ester[6]. |
Self-Validating Emergency Protocol
In the event of acute exposure, immediate action is required to mitigate tissue damage. The workflow below outlines the standardized emergency response.
Figure 1: Emergency response workflow for acute exposure to halogenated esters.
Part 2: Synthetic Utility & Experimental Workflows
The primary utility of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate lies in its dual functionality. The aryl bromide is primed for palladium-catalyzed cross-coupling, while the ethyl ester serves as a robust protecting group that can be selectively hydrolyzed later in the synthetic sequence[7].
The presence of the fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This subtly reduces the electron density of the aromatic ring, lowering the activation energy required for the oxidative addition of the Pd(0) species into the C4-Br bond. This accelerates the rate-determining step of the Suzuki-Miyaura catalytic cycle, making this substrate highly reactive[2].
Reaction Pathway Visualization
Figure 2: Two-step synthetic workflow: Suzuki arylation and ester hydrolysis.
Protocol 1: Self-Validating Suzuki-Miyaura Arylation
Objective: Synthesize a biaryl intermediate via C-C bond formation. Catalyst Rationale: Pd(dppf)Cl₂ is selected due to its large bite angle, which facilitates reductive elimination and prevents undesired dehalogenation of the fluoro group[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, add Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).
-
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (5 mol%) and anhydrous K₂CO₃ (2.5 equiv). Causality: The inorganic base is required to activate the boronic acid into a reactive boronate complex, facilitating transmetalation[7].
-
Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).
-
Reaction: Heat the mixture to 85°C for 4-6 hours with vigorous stirring.
-
Self-Validation Check (TLC/LC-MS): Sample the reaction mixture. Run a TLC (Hexanes:EtOAc 8:2).
-
Validation Criteria: The reaction is deemed complete when the starting material spot (approx. Rf=0.65 ) is fully consumed, and a new, highly UV-active biaryl spot appears (approx. Rf=0.40 ). If starting material persists >6 hours, verify the argon seal and spike with an additional 1 mol% catalyst.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: Mild Ester Hydrolysis (Saponification)
Objective: Deprotect the ethyl ester to yield the free carboxylic acid for subsequent amide coupling. Reagent Rationale: LiOH is preferred over NaOH or KOH as it provides milder conditions, preventing potential nucleophilic aromatic substitution (S_NAr) at the fluorinated position[7].
Step-by-Step Methodology:
-
Preparation: Dissolve the biaryl intermediate (1.0 equiv) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v, 0.1 M).
-
Base Addition: Add LiOH·H₂O (3.0 equiv) in one portion at 0°C. Causality: Starting at 0°C prevents exothermic degradation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Self-Validation Check (pH & TLC):
-
Validation Criteria: TLC (Hexanes:EtOAc 7:3) should show complete disappearance of the ester. The product will remain at the baseline due to its carboxylate salt form.
-
-
Workup: Concentrate the mixture to remove THF/MeOH. Dilute the aqueous layer with water and cool to 0°C.
-
Acidification: Slowly add 1M HCl dropwise until the pH reaches 2-3. Validation: A white/off-white precipitate (the free carboxylic acid) will crash out of solution.
-
Isolation: Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final API precursor.
References
-
Title : Ethyl 3-(4-Bromo-3-Fluorophenyl)Propanoate — Chemical Substance Information | Source : NextSDS | URL :[Link]
-
Title : SAFETY DATA SHEET: 3-(4-Fluorophenyl)propionic acid | Source : Fisher Scientific | URL : [Link]
-
Title : Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors | Source : American Chemical Society (OPRD) | URL :[Link]
-
Title : Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides | Source : Journal of the American Chemical Society | URL :[Link]
Sources
An In-Depth Technical Guide to the Physicochemical Characterization of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate for Drug Development Professionals
Introduction
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is a halogenated aromatic ester, categorized as an organic building block and a key intermediate in pharmaceutical synthesis.[1] Its structural motifs are prevalent in medicinal chemistry, where the precise incorporation of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. For researchers and scientists in drug development, a thorough understanding of the fundamental physicochemical properties of such intermediates is not merely academic—it is a prerequisite for rational drug design, process optimization, and ensuring the quality and consistency of active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive, in-depth exploration of two core physicochemical parameters for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate: its definitive molecular weight and its three-dimensional crystal structure. This document moves beyond a simple data sheet by elucidating the causality behind experimental choices and providing detailed, field-proven protocols for the determination of these properties. While the molecular weight is well-established, a solved crystal structure is not publicly available. Therefore, this guide presents a robust framework and methodology for its determination, empowering research teams to perform this critical analysis.
Part 1: Molecular Identity and Weight Determination
The first step in characterizing any chemical entity is to confirm its identity and molecular mass with high precision. This establishes a foundational baseline for all subsequent analytical and synthetic work.
Core Molecular Properties
The fundamental identifiers for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1261778-92-0 | [1][2] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [1] |
| Molecular Weight | 275.11 g/mol | [1] |
The Principle of Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for measuring the molecular weight of a compound.[3] It functions by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z).[3] This method provides an absolute mass measurement at a molecular level, offering unparalleled precision and sensitivity.[4][5] For a small organic molecule like Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, Electrospray Ionization (ESI) is an exceptionally well-suited technique as it is ideal for analyzing compounds in solution and typically yields precise molecular weight data.[4][6]
A mass spectrometer consists of three primary components:
-
The Ionization Source : Converts the neutral sample molecules into gas-phase ions.[3]
-
The Mass Analyzer : Sorts the ions according to their m/z ratio using electric or magnetic fields.[3]
-
The Ion Detector : Measures the abundance of ions at each m/z value, generating a mass spectrum.[3]
Experimental Protocol: Molecular Weight Verification via ESI-MS
This protocol outlines a self-validating system for the accurate determination of the molecular weight of the title compound.
Objective: To confirm the molecular weight of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate using High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is a critical step to promote protonation, facilitating the formation of the [M+H]⁺ ion in positive ion mode.
-
-
Instrument Setup:
-
Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.
-
Calibrate the instrument according to the manufacturer's guidelines using a known calibration standard to ensure high mass accuracy (typically < 5 ppm).[6]
-
Set the ESI source to operate in positive ion mode.
-
Optimize source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and robust signal.
-
-
Data Acquisition:
-
Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data over a relevant mass range (e.g., m/z 100-500) for a sufficient duration to obtain a high-quality averaged spectrum.
-
Caption: Experimental workflow for ESI-MS analysis.
Data Interpretation and Validation
A successful analysis will produce a mass spectrum plotting ion intensity versus the m/z ratio.[7]
-
Primary Ion: For this compound, the expected primary ion in positive mode ESI-MS would be the protonated molecule, [M+H]⁺, at an m/z value of approximately 276.12.
-
Trustworthiness through Isotopic Pattern: A critical self-validating feature in the spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic "doublet" peak for any bromine-containing ion, where the [M+H]⁺ peak is accompanied by an [M+2+H]⁺ peak of almost equal intensity, separated by approximately 2 Da. The observation of this pattern provides definitive confirmation of the presence of a single bromine atom in the molecule.
Part 2: Elucidating the Three-Dimensional Architecture: A Guide to Crystal Structure Determination
While spectroscopic methods confirm molecular connectivity, they provide only indirect structural information.[8] Single Crystal X-ray Diffraction (SCXRD) is the most powerful and universal method for unambiguously determining the precise three-dimensional arrangement of atoms in a molecule at atomic resolution.[8][9][10]
The Significance of Crystal Structure in Drug Development
The crystal structure is not merely a picture; it is a blueprint of the molecule's solid-state reality. It reveals:
-
Absolute Stereochemistry: Unambiguously determines the configuration of chiral centers.[8]
-
Molecular Conformation: Shows the exact spatial orientation and torsion angles of the molecule's flexible parts.
-
Intermolecular Interactions: Details the hydrogen bonds, halogen bonds, and π–π stacking interactions that govern how molecules pack together in a solid, influencing properties like solubility and melting point.[11]
-
Polymorphism: Allows for the identification of different crystalline forms (polymorphs) of the same compound, which can have drastically different physical properties and bioavailability.[12]
As no public crystal structure for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is currently available, this section provides the authoritative protocol to determine it.
Caption: High-level workflow for Single Crystal X-ray Diffraction (SCXRD).
Foundational Step: Obtaining High-Quality Crystals
The single greatest bottleneck for SCXRD is the requirement for high-quality, single crystals of suitable size (ideally >20 µm in all dimensions).[8][10] The process is often an empirical screening of various conditions.
Protocol: Crystallization Screening for a Small Organic Molecule
-
Material Purity: Start with the highest purity material available (>98%). Impurities can inhibit crystal nucleation and growth.
-
Solvent Selection:
-
Choose a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, dichloromethane).
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
-
Screening Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks. This is often the simplest and most effective starting point.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound as a drop on a coverslip (hanging) or a pedestal (sitting). Invert this over a reservoir containing a "weaker" solvent (one in which the compound is less soluble). The vapor from the reservoir slowly diffuses into the drop, gradually reducing the compound's solubility and promoting crystallization.
-
Solvent/Anti-Solvent Diffusion: Create a saturated solution of the compound in a "good" solvent in a narrow tube or vial. Carefully layer a less dense "anti-solvent" (in which the compound is insoluble) on top. Crystals may form at the interface as the solvents slowly mix.
-
-
Advanced Methods: If standard methods fail, advanced techniques such as co-crystallization with a "crystallization chaperone" can be employed to induce crystallinity.[13]
Experimental Protocol: Single Crystal X-ray Diffraction (SCXRD)
Objective: To determine the three-dimensional atomic structure of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate.
Methodology:
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed, transparent crystal with sharp edges, free of visible defects.
-
Mount the selected crystal on a suitable holder (e.g., a MiTeGen loop) using a cryoprotectant oil (e.g., Paratone-N).
-
-
Data Collection:
-
Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.[10]
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K). This is a crucial step to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern and higher quality data.[10]
-
Expose the crystal to a monochromatic X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).[10] The choice of source can be important; a Cu source is often preferred for determining the absolute structure of chiral compounds.[10]
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam. The positions and intensities of the diffracted spots contain the information about the crystal's internal structure.[12]
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to determine the intensity and position of each reflection.
-
Use specialized software to determine the unit cell parameters and space group of the crystal.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial atomic model by fitting atoms into the electron density map.
-
-
Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.
-
The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5-10% for a well-resolved structure.
-
Interpreting the Crystallographic Data
A successful structure determination will yield a Crystallographic Information File (CIF), which contains all the essential data about the crystal structure. Key parameters are summarized for easy comparison and reporting.
| Parameter | Description | Example Data (Hypothetical) |
| Crystal System | The basic geometric framework of the crystal lattice. | Monoclinic |
| Space Group | The set of symmetry operations for the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 95.2° |
| Volume (V) | The volume of the unit cell. | 1055 ų |
| Z | The number of molecules per unit cell. | 4 |
| R1 (final) | A measure of the agreement between the model and data. | 0.045 (4.5%) |
Conclusion
This guide has established the definitive molecular identity of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (MW = 275.11 g/mol ) and outlined the authoritative, industry-standard protocols for its characterization. The verification of its molecular weight via ESI-MS, validated by the characteristic bromine isotopic pattern, provides a non-negotiable quality control checkpoint. Furthermore, by detailing the complete workflow for Single Crystal X-ray Diffraction—from the critical step of crystal growth to final structure refinement—this document provides drug development professionals with a practical roadmap to elucidate the compound's precise three-dimensional structure. The rigorous application of these methodologies is fundamental to advancing promising intermediates from the bench to preclinical development, ensuring a solid foundation of physicochemical understanding that underpins all future research.
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Zukerman-Schpector, J., et al. Crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate. Acta Cryst., 2014, E70, o1122–o1123. [Link]
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National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[1][4]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. Acta Cryst., 2022, E78, 860-865. [Link]
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A Comprehensive Technical Guide to Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, a halogenated aromatic ester, is a key building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, offers a versatile platform for the introduction of further molecular complexity. This guide provides an in-depth analysis of its chemical identity, synthesis, characterization, and reactivity, offering a valuable resource for researchers engaged in the design and development of novel chemical entities.
The Chemical Abstracts Service (CAS) has assigned the number 1261778-92-0 to Ethyl 3-(4-bromo-3-fluorophenyl)propanoate.[1][2][3] This unique identifier is crucial for the unambiguous identification of this compound in scientific literature, chemical databases, and regulatory documents.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 1261778-92-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂BrFO₂ | [1] |
| Molecular Weight | 275.11 g/mol | [1] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis and Mechanism
The primary route for the synthesis of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is through the esterification of its corresponding carboxylic acid, 3-(4-bromo-3-fluorophenyl)propanoic acid.
Protocol: Fischer Esterification
This acid-catalyzed esterification is a well-established and reliable method for the preparation of esters.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-bromo-3-fluorophenyl)propanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.[5][6][7]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(4-bromo-3-fluorophenyl)propanoate. Further purification can be achieved by column chromatography.
Causality Behind Experimental Choices:
-
Excess Ethanol: Using an excess of ethanol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reflux: The elevated temperature increases the reaction rate, allowing the reaction to reach equilibrium in a reasonable timeframe.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate.
Spectroscopic Characterization
The structural elucidation and purity assessment of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate are performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.[8][9] For Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, both ¹H and ¹³C NMR would provide characteristic signals.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, with splitting patterns influenced by the bromine and fluorine substituents. The ethyl group will exhibit a characteristic triplet and quartet pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring. The carbon-fluorine coupling will be observable.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11][12] Aromatic esters like Ethyl 3-(4-bromo-3-fluorophenyl)propanoate exhibit a characteristic "Rule of Three" pattern of intense peaks.[12][13]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Ester) | 1730 - 1715 |
| C-O Stretch | 1300 - 1000 (two bands) |
| C-H Stretch (Aromatic) | ~3030 |
| C-F Stretch | 1250 - 1000 |
The conjugation of the ester with the aromatic ring typically lowers the C=O stretching frequency compared to saturated esters.[11][14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[15][16] In the electron ionization (EI) mass spectrum of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, the molecular ion peak ([M]⁺) would be expected, showing the characteristic isotopic pattern of a bromine-containing compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt) and McLafferty rearrangement.[15][17]
Analytical Workflow for Characterization
Caption: General workflow for the spectroscopic analysis of the title compound.
Reactivity and Synthetic Applications
The presence of both a bromine and a fluorine atom on the aromatic ring, along with the ester functionality, makes Ethyl 3-(4-bromo-3-fluorophenyl)propanoate a versatile intermediate in organic synthesis.
Suzuki-Miyaura Cross-Coupling
The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[18][19] This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent, providing access to a wide range of biaryl and substituted aromatic compounds.[18][20][21]
Reaction Scheme:
R-B(OH)₂ + Br-Ar-CH₂CH₂COOEt --[Pd catalyst, Base]--> R-Ar-CH₂CH₂COOEt
This reactivity is particularly valuable in the synthesis of complex molecules for drug discovery, where the introduction of diverse aromatic fragments is often required.[7][22]
Other Transformations
The ester group can be hydrolyzed back to the carboxylic acid or reduced to the corresponding alcohol. The aromatic ring can undergo further electrophilic substitution reactions, although the positions of substitution will be directed by the existing bromo and fluoro substituents.
Purity Determination
Ensuring the purity of starting materials is critical in drug development and chemical research. Several analytical techniques can be employed for the purity determination of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying components in a mixture. A suitable reversed-phase HPLC method can be developed to determine the purity of the compound.[23][24]
-
Gas Chromatography (GC): For volatile compounds like esters, gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is an effective method for purity analysis.[25]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of crystalline solids by analyzing their melting behavior.[]
Conclusion
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, with its CAS number 1261778-92-0, is a valuable and versatile building block in organic synthesis. Its well-defined synthesis, clear spectroscopic signature, and predictable reactivity make it an important tool for researchers in the pharmaceutical and chemical industries. This guide has provided a comprehensive overview of its key characteristics and applications, serving as a foundational resource for its effective utilization in the laboratory.
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Smith, B. C. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online, 2018 . [Link]
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Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]
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Vrkoslav, V.; Cvacka, J. Structural characterization of wax esters by electron ionization mass spectrometry. J. Lipid Res., 2012 , 53(4), 796-804. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry (ACS Publications), 2002 . [Link]
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Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online, 2018 . [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
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GCMS Section 6.14. Whitman College. [Link]
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Stereoselective Suzuki Coupling Reaction of an alpha-Bromo-alpha-fluoro-beta-lactam. ResearchGate. [Link]
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Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews. [Link]
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Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2)... ResearchGate. [Link]
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Ethyl 3-(4-Bromo-3-Fluorophenyl)Propanoate — Chemical Substance Information. [Link]
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A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. PMC. [Link]
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ethyl 3-(3-bromo-4-fluorophenyl)-2-ethyl-3-hydroxybutanoate. Molport. [Link]
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Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. [Link]
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Thermodynamic Stability and Degradation Kinetics of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
Executive Summary
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (CAS: 1261778-92-0) is a highly functionalized halogenated ester frequently utilized as a critical building block and PROTAC (Proteolysis Targeting Chimera) linker in advanced drug discovery [1, 2]. Understanding its thermodynamic stability is paramount for optimizing synthetic routes, predicting shelf-life, and ensuring the integrity of downstream Active Pharmaceutical Ingredients (APIs). This whitepaper provides an in-depth analysis of the molecule's thermal, chemical, and photolytic stability, grounded in physical organic chemistry principles and standardized forced degradation protocols.
Molecular Architecture & Thermodynamic Baseline
The thermodynamic stability of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is governed by three distinct structural domains, each presenting unique thermodynamic vulnerabilities and strengths:
-
The Fluorinated Aromatic Ring (C-F Bond): Fluorine imparts significant thermodynamic stability to the phenyl ring. The C-F bond is the strongest single bond in organic chemistry (Bond Dissociation Energy [BDE] ≈ 485 kJ/mol) [3]. This high energy barrier renders the molecule highly resistant to oxidative degradation and electrophilic aromatic substitution at adjacent positions.
-
The Brominated Position (C-Br Bond): In contrast to the C-F bond, the C-Br bond is significantly weaker (BDE ≈ 280 kJ/mol). While stable under standard ambient conditions, this bond is the primary site of thermodynamic lability under high-energy UV irradiation (photolysis) or in the presence of transition metal catalysts (e.g., palladium-catalyzed cross-coupling).
-
The Ethyl Ester Moiety: The propanoate ester is susceptible to both acid- and base-catalyzed hydrolysis. The electron-withdrawing nature of the halogenated phenyl ring exerts a mild inductive effect ( −I ) through the aliphatic chain, slightly increasing the electrophilicity of the ester carbonyl carbon compared to unhalogenated aliphatic esters, thereby marginally increasing its susceptibility to nucleophilic attack by hydroxide ions.
Quantitative Thermodynamic & Physicochemical Data
| Parameter | Value | Clinical / Synthetic Implication |
| Molecular Weight | 275.117 g/mol | Optimal for linker chemistry and membrane permeability. |
| LogP (Predicted) | 3.08 | Moderate lipophilicity; requires co-solvents for aqueous assays. |
| C-F Bond Dissociation Energy | ~485 kJ/mol | Highly stable; resistant to metabolic and chemical oxidation. |
| C-Br Bond Dissociation Energy | ~280 kJ/mol | Photolabile; susceptible to radical homolytic cleavage. |
| Ester Hydrolysis Ea (Est.) | 50 - 65 kJ/mol | Requires controlled pH and temperature during storage. |
Degradation Pathways and Mechanisms
To accurately predict the behavior of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate during formulation and storage, it is necessary to map its degradation pathways.
Fig 1: Primary thermodynamic degradation pathways of the target molecule.
Causality of Degradation
-
Hydrolysis: Under basic conditions, the saponification of the ester is irreversible, driven by the thermodynamic stability of the resulting carboxylate anion. Under acidic conditions, the reaction is an equilibrium process.
-
Photolysis: UV light provides sufficient energy ( E=hc/λ ) to overcome the 280 kJ/mol barrier of the C-Br bond, leading to homolytic cleavage and the generation of highly reactive aryl radicals, which can subsequently abstract hydrogen from solvents to form the debrominated analog.
Standardized Experimental Protocols
To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating analytical systems. The following protocols are designed to isolate specific thermodynamic vulnerabilities in accordance with ICH Q1A(R2) guidelines [4].
Protocol A: Thermal Profiling via TGA and DSC
Objective: Determine the onset of thermal decomposition ( Td ) and phase transitions to establish safe operating temperatures for chemical synthesis and storage. Causality: Thermogravimetric Analysis (TGA) measures mass loss to identify volatilization or decarboxylation, while Differential Scanning Calorimetry (DSC) measures heat flow to identify non-mass-losing thermodynamic events (e.g., melting, crystallization, or exothermic decomposition).
Step-by-Step Methodology:
-
System Preparation: Calibrate the TGA and DSC instruments using a high-purity Indium standard to ensure accurate temperature and enthalpy readings.
-
Sample Loading: Accurately weigh 2.0 – 5.0 mg of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate into an aluminum oxide (alumina) crucible for TGA, and a hermetically sealed aluminum pan for DSC.
-
Atmosphere Control: Purge both systems with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal thermodynamic events.
-
Heating Program: Initiate a linear heating ramp of 10°C/min from 25°C to 400°C.
-
Data Analysis: Calculate the extrapolated onset temperature of mass loss from the TGA thermogram. Use the DSC data to identify the endothermic melting peak (if solid at RT) and any exothermic peaks indicative of bond dissociation (e.g., C-Br cleavage at extreme temperatures).
Protocol B: Hydrolytic Kinetics & pH-Rate Profiling
Objective: Determine the pseudo-first-order rate constant ( kobs ) for ester hydrolysis across varying pH levels. Causality: Because the molecule is poorly soluble in pure water (LogP 3.08), a co-solvent system is required. Maintaining a constant temperature and ionic strength ensures that changes in the degradation rate are solely attributable to the pH.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare three buffer solutions at pH 2.0 (HCl/KCl), pH 7.0 (Phosphate), and pH 10.0 (Carbonate). Adjust ionic strength to μ=0.1 M using NaCl.
-
Solvent System: Due to lipophilicity, use a 50:50 (v/v) mixture of Buffer and Acetonitrile (HPLC grade).
-
Spiking: Dissolve the compound in pure Acetonitrile to create a 10 mg/mL stock. Spike 100 µL of stock into 9.9 mL of the buffer/solvent mixtures (final concentration: 100 µg/mL).
-
Incubation: Place samples in a thermostatic water bath at 40°C ± 0.1°C.
-
Sampling & Quenching: Extract 500 µL aliquots at t=0,1,2,4,8,12,and 24 hours. Immediately quench the pH 2 and pH 10 samples by neutralizing them with equivalent amounts of base or acid to halt hydrolysis.
-
HPLC-UV Analysis: Inject 10 µL onto a C18 column. Mobile phase: Water/Acetonitrile gradient with 0.1% TFA. Monitor at 254 nm. Plot ln(Areat/Area0) versus time to extract kobs .
Forced Degradation Analytical Workflow
The integration of thermal and chemical stress testing forms a comprehensive forced degradation workflow, ensuring that all thermodynamic vulnerabilities are quantified.
Fig 2: Comprehensive forced degradation and analytical workflow.
References
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Available at:[Link]
-
ICH Expert Working Group. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2003. Available at:[Link]
Application Note: Suzuki-Miyaura Cross-Coupling Strategies Utilizing Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Standard Operating Protocol (SOP).
Executive Summary & Chemical Rationale
The Suzuki-Miyaura cross-coupling reaction remains one of the most heavily utilized carbon-carbon bond-forming techniques in modern medicinal chemistry and drug discovery[1]. Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is a highly versatile bifunctional building block. Its structural features offer distinct mechanistic advantages:
-
The Aryl Bromide: Serves as an excellent electrophile for Palladium-catalyzed oxidative addition.
-
The Ortho-Fluorine Atom: The strong inductive electron-withdrawing effect (-I) of the fluorine atom lowers the electron density of the adjacent C-Br bond. This lowers the energy of the C-Br σ∗ orbital, significantly accelerating the oxidative addition of the electron-rich Pd(0) catalyst[2]. Furthermore, in drug design, this fluorine atom provides metabolic stability by blocking CYP450-mediated oxidation and can conformationally lock resulting biaryl systems.
-
The Propanoate Ester: Acts as a stable, lipophilic handle during the mildly basic cross-coupling reaction, which can later be orthogonally derivatized (e.g., saponification, reduction, or amidation)[3].
Mechanistic Insights: The Catalytic Cycle
Understanding the causality behind the catalytic cycle is critical for rational reaction optimization. The Suzuki-Miyaura coupling of this substrate proceeds through three primary stages[4]:
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond. The presence of the 3-fluoro substituent accelerates this rate-determining step compared to non-fluorinated analogs.
-
Transmetalation: The boronic acid is inherently a poor nucleophile. The addition of an aqueous base (e.g., K₂CO₃) is mandatory; it coordinates to the boron atom, forming a negatively charged, highly nucleophilic boronate complex [Ar−B(OH)3]− . This complex readily transfers its aryl group to the Pd(II) center[5].
-
Reductive Elimination: The two aryl groups on the Pd(II) center couple to form the biaryl product, regenerating the Pd(0) catalyst.
Fig 1: Catalytic cycle of Suzuki coupling with Ethyl 3-(4-bromo-3-fluorophenyl)propanoate.
Reaction Optimization & Quantitative Data
Selecting the correct catalyst and base is a system-dependent choice. The propanoate ester is generally stable under mild aqueous bases (like K₂CO₃ at 80 °C) but may undergo premature hydrolysis if subjected to strong hydroxides (NaOH/KOH) or excessive temperatures.
Table 1: Optimization of Reaction Conditions for Biaryl Formation
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 65 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 80 | 6 | 88 |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 80 | 4 | 94 |
| 4 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DMF/H₂O (9:1) | 100 | 3 | 91 |
Causality of Optimization:
-
Ligand Bite Angle (Entry 2): Pd(dppf)Cl₂ utilizes a bidentate ligand with a large bite angle. This forces the two coupling partners into a cis-geometry on the Pd(II) center, vastly accelerating reductive elimination and minimizing protodebromination side reactions[5].
-
Dialkylbiaryl Phosphines (Entry 3 & 4): Bulky, electron-rich ligands like XPhos or SPhos create a highly active Pd center. This accelerates both oxidative addition and transmetalation, allowing for shorter reaction times and higher yields, especially with sterically hindered boronic acids[6].
Standard Operating Protocol (SOP): Biaryl Formation
This protocol is designed as a self-validating system for the coupling of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate with a standard aryl/heteroaryl boronic acid.
Scale: 1.0 mmol
Materials Required:
-
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate: 1.0 mmol (275.1 mg)
-
Arylboronic Acid: 1.2 mmol (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%, 40.8 mg)
-
K₂CO₃: 2.0 mmol (2.0 equiv, 276.4 mg)
-
1,4-Dioxane / Deionized H₂O (4:1 v/v): 5.0 mL
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, the arylboronic acid, and K₂CO₃.
-
Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O. Degas the biphasic mixture by sparging with Argon for 10–15 minutes.
-
Causality Check: Oxygen must be rigorously removed. Dissolved O₂ will rapidly oxidize the active Pd(0) species into inactive Pd(II) oxides and promote unwanted homocoupling of the boronic acid[5].
-
-
Catalyst Introduction: Add the Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.
-
Causality Check: Adding the catalyst after initial degassing minimizes its exposure to ambient oxygen, ensuring maximum active catalyst lifespan.
-
-
Reaction Execution: Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The reaction mixture will typically transition from a clear orange/red to a dark gray/black suspension. The appearance of "Pd black" often signals the depletion of the starting halide and the end of the catalytic cycle.
-
-
Aqueous Work-Up: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash with distilled water (2 x 10 mL) followed by brine (10 mL).
-
Causality Check: The aqueous washes effectively remove the inorganic K₂CO₃ base and the water-soluble potassium borate byproducts formed during transmetalation[4].
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from Hexanes to 10% EtOAc in Hexanes) to isolate the pure biaryl propanoate ester.
Downstream Derivatization Workflows
Once the biaryl core is established, the propanoate ester serves as a versatile functional handle. It can be cleanly converted into a carboxylic acid for subsequent amide couplings, or reduced to a primary alcohol for etherification or homologation.
Fig 2: Downstream synthetic workflow for biaryl propanoate ester derivatization.
Sources
Application Note: Ethyl 3-(4-bromo-3-fluorophenyl)propanoate in Pharmaceutical Intermediates
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (CAS: 1261778-92-0) has emerged as a highly versatile intermediate in the synthesis of diverse active pharmaceutical ingredients (APIs), ranging from G-protein-coupled receptor 40 (GPR40) agonists to advanced kinase inhibitors [1][2].
The utility of this molecule lies in its precisely engineered structural triad:
-
The 4-Bromo Substituent: Acts as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid construction of complex biaryl frameworks.
-
The 3-Fluoro Substituent: This is not merely a structural spacer. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. Mechanistically, this activates the adjacent C–Br bond toward oxidative addition by palladium catalysts, significantly improving turnover frequencies. Furthermore, in the final drug molecule, the fluorine modulates lipophilicity and lowers the pKa of downstream acidic groups, enhancing target binding affinity in polar enzymatic pockets.
-
The Ethyl Propanoate Tail: The ethyl ester serves as a robust lipophilic mask. It prevents unwanted coordination of the carboxylate to the metal center during cross-coupling and facilitates purification via normal-phase chromatography. It can be selectively saponified under mild conditions to yield the biologically active propanoic acid.
Synthetic Divergence & Workflow
The true power of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is its ability to diverge into multiple distinct therapeutic classes depending on the sequence of deprotection and coupling.
-
Path A (Metabolic Disease): Direct saponification followed by amidation yields precursors for GPR40 agonists, which are critical in the treatment of Type 2 diabetes mellitus [1].
-
Path B (Oncology & Inflammation): Initial Suzuki-Miyaura cross-coupling followed by ester hydrolysis yields biaryl propanoic acids, which serve as core pharmacophores for kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs [2].
Synthetic divergence of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate into key API classes.
Quantitative Data Summary
To ensure reproducibility across scaling efforts, the following table summarizes the optimized quantitative parameters for the key transformations utilizing this intermediate.
| Reaction Step | Reagents & Catalyst | Solvent System | Temp (°C) | Avg. Yield (%) | Key Analytical Marker |
| Ester Saponification | LiOH·H₂O (2.0 eq) | THF / H₂O (3:1) | 25 | 92 - 98 | IR: Broad O-H stretch (~3000 cm⁻¹) |
| Suzuki Coupling | Pd(dppf)Cl₂ (5 mol%), K₂CO₃ | Dioxane / H₂O (4:1) | 90 | 85 - 90 | LC-MS: [M+H]⁺ of Biaryl |
| Amidation | HATU (1.2 eq), DIPEA (2.5 eq) | DMF | 25 | 80 - 88 | HPLC: >95% purity at 254 nm |
Experimental Protocols
As a standard of trustworthiness, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm success before proceeding to the next synthetic stage.
Protocol A: Saponification to 3-(4-bromo-3-fluorophenyl)propanoic acid
Causality Note: Lithium hydroxide (LiOH) is specifically chosen over sodium or potassium hydroxide. The resulting lithium carboxylate intermediate exhibits superior solubility in the aqueous THF mixture, preventing premature precipitation that can trap unreacted ester.
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask, dissolve Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (10.0 g, 36.3 mmol) in a mixture of THF (75 mL) and deionized water (25 mL).
-
Reagent Addition: Add LiOH·H₂O (3.05 g, 72.6 mmol, 2.0 eq) in a single portion. Stir the biphasic mixture vigorously at room temperature (25 °C).
-
Self-Validation Checkpoint 1 (Reaction Monitoring): After 4 hours, sample the organic layer. Perform TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active ester spot ( Rf ~0.6) completely disappears, replaced by a baseline spot (the carboxylate salt).
-
Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous layer with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-polar organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath to 0 °C. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0.
-
Self-Validation Checkpoint 2 (Product Isolation): The acidification will trigger the immediate precipitation of the free propanoic acid as a white solid. This phase change acts as a self-purifying step.
-
Filtration: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and dry overnight in a vacuum oven at 45 °C to yield the title compound.
Protocol B: Suzuki-Miyaura Biaryl Cross-Coupling
Causality Note: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and drastically suppresses competitive β-hydride elimination and homocoupling side reactions[2].
Step-by-Step Methodology:
-
Preparation: To a Schlenk flask, add Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (5.0 g, 18.2 mmol), the chosen Arylboronic acid (21.8 mmol, 1.2 eq), and K₂CO₃ (7.5 g, 54.6 mmol, 3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane (80 mL) and water (20 mL). The 4:1 ratio ensures optimal solubility for both the lipophilic ester and the inorganic base.
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(dppf)Cl₂ (0.66 g, 0.91 mmol, 5 mol%). Seal the flask and heat to 90 °C for 12 hours.
-
Self-Validation Checkpoint 1 (Reaction Monitoring): Analyze an aliquot via LC-MS. The disappearance of the starting material mass ( m/z 275/277) and the appearance of the target biaryl mass [M+H]+ confirms successful oxidative addition and coupling.
-
Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove the palladium black, washing the pad with EtOAc (50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl propanoate intermediate.
References
- Title: EP 3 145 915 B1 - European Patent Office (G-protein-coupled receptor 40 agonists)
- Title: US8461330B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors Source: Google Patents URL
Application Note: A Robust HPLC Method for the Analysis of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
Abstract
This application note details a systematic approach to developing a robust, accurate, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate. This compound, a halogenated aromatic ester, is representative of intermediates found in pharmaceutical synthesis. The narrative outlines the logical progression from analyte characterization and initial method scouting to final optimization and system suitability testing, providing a comprehensive protocol for researchers and drug development professionals.
Introduction
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is a substituted aromatic ester that may serve as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of such intermediates must be rigorously controlled to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This guide provides a detailed, field-proven protocol, explaining the scientific rationale behind each experimental choice to empower researchers to develop and adapt methods for similar novel compounds.
Analyte Characterization & Initial Considerations
A successful HPLC method begins with understanding the analyte's physicochemical properties. Since specific experimental data for this compound is not widely published, properties were predicted based on its chemical structure.
Structure:

Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale for HPLC Method Development |
| Molecular Formula | C₁₁H₁₂BrFO₂ | --- |
| Molecular Weight | 291.11 g/mol [1] | Influences diffusion and chromatographic behavior. |
| Polarity (LogP) | ~3.5 - 4.5 (Estimated) | Indicates significant non-polar character, making it an ideal candidate for Reversed-Phase (RP) HPLC.[2] |
| UV Absorbance | Expected λₘₐₓ ~250-280 nm | The substituted benzene ring contains a chromophore that absorbs UV light, making UV detection a suitable choice.[3][4] |
| pKa | Neutral (No ionizable groups) | The molecule lacks acidic or basic functional groups, so mobile phase pH control is not critical for retention, simplifying method development. |
Based on these properties, a reversed-phase HPLC method using a C18 stationary phase and UV detection was selected as the most logical starting point.[2][5]
HPLC Method Development Strategy
The development process followed a logical, multi-step approach designed to efficiently identify and refine the optimal chromatographic conditions.
Phase 1: Initial Method Scouting
The goal of this phase was to establish basic retention and determine the appropriate solvent strength. A "scouting gradient" is the most efficient way to survey a wide range of mobile phase compositions.[6][7]
Column Selection Rationale: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was chosen due to the analyte's non-polar nature. C18 phases provide excellent hydrophobic retention for aromatic compounds.[5]
Mobile Phase Selection Rationale:
-
Aqueous (A): Deionized Water
-
Organic (B): Acetonitrile (ACN) was chosen over methanol initially for its lower viscosity and favorable UV transmittance.[8]
-
Gradient: A fast, wide-range gradient from 10% to 100% ACN was used to ensure the analyte would elute within a reasonable timeframe and to estimate the required organic solvent concentration.[7]
Detector Wavelength Selection: Based on the aromatic structure, a detection wavelength of 254 nm was initially selected, as this is a common setting for aromatic compounds.[5] A full UV scan using a Diode Array Detector (DAD) would later confirm the optimal wavelength.
Phase 2: Method Optimization
Based on the scouting run, the method was optimized to achieve the desired performance characteristics:
-
Retention Time (k'): 2 < k' < 10
-
Peak Symmetry (Tailing Factor): Tailing factor (Tf) ≤ 1.5
-
Efficiency (Plate Count): High theoretical plate count (N > 2000)
-
Analysis Time: As short as reasonably achievable.
Optimization Steps:
-
Gradient to Isocratic Conversion: The scouting run indicated the analyte eluted at approximately 65% Acetonitrile. An isocratic method was then tested using this mobile phase composition to simplify the method and improve reproducibility.
-
Fine-Tuning Mobile Phase Ratio: The ACN:Water ratio was adjusted in small increments (e.g., ±5%) to move the retention time into the optimal window (3-5 minutes).
-
Flow Rate Adjustment: The flow rate was maintained at 1.0 mL/min, a standard for 4.6 mm ID columns, providing a good balance between analysis time and system pressure.
-
Wavelength Confirmation: A DAD was used to acquire the full UV spectrum of the analyte peak. The wavelength of maximum absorbance (λₘₐₓ) was determined and set as the monitoring wavelength to maximize sensitivity. For brominated and fluorinated phenyl compounds, this is often in the 260-270 nm range.[9]
Final Optimized Method and Protocols
The optimization process yielded a robust and reliable isocratic method suitable for routine analysis.
Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Deionized Water.
-
Analyte: Ethyl 3-(4-bromo-3-fluorophenyl)propanoate standard of known purity.
Detailed Experimental Protocols
Protocol 1: Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of Acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Sample Preparation
-
Prepare the sample to a target concentration of 100 µg/mL using Acetonitrile as the diluent.
-
Ensure the final sample matrix is compatible with the mobile phase to avoid peak distortion.
-
Filter the final solution through a 0.45 µm syringe filter.
Protocol 3: HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system contamination.
-
Inject the standard and sample solutions.
-
Integrate the peak area for quantification.
Optimized Chromatographic Conditions
Table 2: Final HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 265 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
To ensure the chromatographic system is performing adequately before and during analysis, a System Suitability Test (SST) must be performed. This is a regulatory requirement and a cornerstone of method trustworthiness.[10][11] The SST is performed by making five replicate injections of the standard solution.
Table 3: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Tf) | ≤ 1.5 | Ensures peak symmetry and absence of undesirable secondary interactions.[12] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power.[13] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and system.[11][12] |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pump and mobile phase delivery.[13] |
Failure to meet any of these criteria indicates a problem with the system (e.g., column degradation, pump malfunction, leak) that must be rectified before proceeding with sample analysis.[10]
Visualization of the Method Development Workflow
The logical flow of the method development process is illustrated below.
Caption: Logical workflow for HPLC method development.
Conclusion
This application note presents a comprehensive, scientifically-grounded procedure for developing a reversed-phase HPLC method for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate. By following a systematic process of analyte characterization, method scouting, and optimization, a robust isocratic method was established. The inclusion of a detailed system suitability testing protocol ensures that the method will produce reliable and accurate results, making it suitable for quality control and research applications in the pharmaceutical industry. The principles and workflow described herein can be readily adapted for the analysis of other novel small molecules.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
YMC CO., LTD. (n.d.). Guides for method development. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening. [Link]
-
Khan, A., et al. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]
-
Chemical Substance Information. (n.d.). Ethyl 3-(4-Bromo-3-Fluorophenyl)Propanoate. [Link]
-
Chemical Synthesis Database. (2025). ethyl 3-bromo-3,3-difluoropropanoate. [Link]
-
Jech, M., & Sebor, G. (2006). Procedure for and results of simultaneous determination of aromatic hydrocarbons and fatty acid methyl esters in diesel fuels by high performance liquid chromatography. PubMed. [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]
-
Bueno, A., et al. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]
-
Chatterjee, S., et al. (2015). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. PMC. [Link]
-
Chemsrc. (2025). Ethyl 3-(4-fluorophenyl)propanoate. [Link]
-
Regalado, E. L., & Welch, C. J. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. PMC. [Link]
-
PubChem. (n.d.). Ethyl 3-(ethylamino)-3-(4-fluorophenyl)propanoate. [Link]
-
Stubb, D., et al. (2013). UV-induced formation of bromophenols from polybrominated diphenyl ethers. PubMed. [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Frings, C. S., & Cohen, P. S. (1976). Identification of drugs and other toxic compounds from their ultraviolet spectra. Part III: Ultraviolet absorption properties of 22 structural groups. Journal of Forensic Sciences. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of pure 0.4 M bromide electrolysis product. [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
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- 1. Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate [cymitquimica.com]
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- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Note: Strategic Utility of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate in Targeted Oncology API Synthesis
Executive Summary
The transition from discovery chemistry to scalable Active Pharmaceutical Ingredient (API) manufacturing requires building blocks that offer both high reactivity and orthogonal functional group handles. Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (CAS: 1261778-92-0) has emerged as a critical intermediate in the synthesis of advanced targeted therapeutics, particularly in the oncology space[1].
This application note details the mechanistic rationale, physicochemical data, and validated experimental protocols for utilizing this bifunctional compound. By leveraging its aryl bromide for transition-metal-catalyzed cross-coupling and its ethyl ester for late-stage amidation or cyclization, drug development professionals can efficiently construct complex pharmacophores, including PI3K inhibitors, c-Met inhibitors, and PARP1 inhibitors[2][3][4].
Chemical Profile & Mechanistic Rationale
Physicochemical Properties
Understanding the baseline properties of this building block is essential for predicting its behavior in biphasic reaction mixtures and chromatographic purifications.
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 1261778-92-0 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C₁₁H₁₂BrFO₂ | Bifunctional nature allows orthogonal C-C/C-N and ester chemistry[1]. |
| Molecular Weight | 275.11 g/mol | Optimal size for fragment-based drug design (FBDD)[1]. |
| LogP | ~3.08 | High lipophilicity; requires organic co-solvents (e.g., 1,4-dioxane) in aqueous reactions[1]. |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | Low polarity; easily monitored via normal-phase TLC/HPLC[1]. |
The "Fluorine Effect" in Synthesis and Pharmacology
The strategic placement of the fluorine atom ortho to the bromine is not merely for final drug efficacy; it fundamentally alters the synthetic landscape:
-
Accelerated Oxidative Addition : The strong inductive electron-withdrawing effect of the fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-Br bond. This accelerates the oxidative addition of Palladium(0) species during Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
Metabolic Shielding : In the final API, this specific fluorination pattern blocks CYP450-mediated aromatic oxidation at the electron-rich ortho position, significantly extending the drug's half-life.
-
Conformational Locking : The highly electronegative fluorine atom can induce favorable dipole-dipole interactions with adjacent hydrogen bond donors in the final API, locking the molecule into a bioactive conformation necessary for kinase or PARP1 binding[3][4].
Synthetic Divergence Workflow
The true value of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate lies in its synthetic divergence. The diagram below illustrates how a single building block is channeled into distinct therapeutic classes.
Synthetic divergence of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate in API development.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality for reagent selection is provided to allow for intelligent troubleshooting during scale-up.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective : Construct the extended biaryl core required for kinase inhibitors (e.g., PI3K/c-Met) while strictly preserving the ethyl ester for downstream functionalization[2][4].
Causality & Reagent Rationale :
-
Catalyst : Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the reductive elimination step and suppresses competitive protodehalogenation of the electron-deficient aryl ring.
-
Base : Aqueous K₂CO₃ is used instead of NaOH or Cs₂CO₃. It is basic enough to form the reactive boronate complex but mild enough to prevent premature saponification of the propanoate ester at elevated temperatures.
Step-by-Step Methodology :
-
Preparation : To a dry, argon-purged Schlenk flask, add Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (1.0 eq, 10 mmol), the desired heteroaryl boronic acid (1.2 eq, 12 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane (40 mL) and 2M aqueous K₂CO₃ (10 mL). Note: Thorough degassing via sparging or freeze-pump-thaw is critical to prevent catalyst oxidation.
-
Reaction : Heat the biphasic mixture to 90°C under vigorous stirring for 4–6 hours.
-
In-Process Control (IPC) : Sample the organic layer. Quench with water, extract with EtOAc, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~275) is <2% by UV area.
-
Workup : Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc (100 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the biaryl intermediate.
Protocol B: Mild Saponification and Subsequent Amidation
Objective : Convert the ethyl ester into a complex amide, a structural motif frequently utilized in the solvent-exposed regions of PARP1 inhibitors to improve aqueous solubility[3].
Causality & Reagent Rationale :
-
Hydrolysis Base : LiOH in a mixed aqueous-organic solvent system is chosen over NaOH. LiOH provides a milder pH environment, minimizing the risk of unwanted Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom, which is slightly activated by the para-alkyl chain.
-
Coupling Reagent : HATU is utilized alongside DIPEA. HATU rapidly generates a highly reactive HOAt-ester intermediate, driving the amidation to completion even with sterically hindered or electronically deactivated secondary amines.
Step-by-Step Methodology :
-
Saponification : Dissolve the ester intermediate (1.0 eq, 10 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (40 mL). Add LiOH·H₂O (3.0 eq, 30 mmol). Stir at room temperature for 3 hours.
-
IPC 1 : Monitor by TLC (stain with bromocresol green). Complete disappearance of the ester indicates success.
-
Acidification : Concentrate the mixture to remove THF/MeOH. Dilute the aqueous residue with water (20 mL) and carefully acidify to pH ~3 using 1M HCl. Extract the precipitated free propanoic acid with DCM (3 x 30 mL). Dry and concentrate.
-
Amidation : Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and the target amine (1.2 eq). Cool to 0°C.
-
Activation : Add HATU (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
IPC 2 : LC-MS should indicate complete conversion to the target amide mass.
-
Workup : Dilute with EtOAc (10 x volume). Wash extensively with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃ and brine. Dry and concentrate to yield the crude API precursor.
References
- US Patent 8,461,330 B2. Imidazotriazines and imidazopyrimidines as kinase inhibitors. Google Patents.
- CN Patent 117447449 A. PARP1 inhibitors and their applications. Google Patents.
- US Patent 10,065,970 B2. Tricyclic PI3K inhibitor compounds and methods of use. Google Patents.
Sources
- 1. Page loading... [guidechem.com]
- 2. US8461330B2 - Imidazotriazines and imidazopyrimidines as kinase inhibitors - Google Patents [patents.google.com]
- 3. CN117447449A - PARP1 inhibitors and their applications - Google Patents [patents.google.com]
- 4. US10065970B2 - Tricyclic PI3K inhibitor compounds and methods of use - Google Patents [patents.google.com]
Esterification methods to produce Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
An In-Depth Guide to the Synthesis of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate: Application Notes and Comparative Protocols
Introduction
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is a key substituted aromatic ester that serves as a versatile building block in the synthesis of various pharmaceutical compounds and advanced materials. The precise installation of the ethyl ester group onto the 3-(4-bromo-3-fluorophenyl)propanoic acid core is a critical transformation that dictates the yield and purity of the final product. The presence of halogen substituents on the phenyl ring requires careful selection of reaction conditions to avoid side reactions and ensure high fidelity.
This comprehensive application guide, designed for researchers and drug development professionals, provides a detailed exploration of three distinct and robust esterification methodologies for the synthesis of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate. We move beyond simple step-by-step instructions to offer a deep dive into the mechanistic rationale behind each protocol, empowering scientists to make informed decisions based on substrate sensitivity, desired scale, and available resources. The methods covered include the classic Fischer-Speier Esterification, the mild and efficient Steglich Esterification, and the versatile Mitsunobu Reaction.
Method 1: Fischer-Speier Esterification
Principle and Rationale
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is driven by refluxing the carboxylic acid, 3-(4-bromo-3-fluorophenyl)propanoic acid, in a large excess of ethanol, which serves as both the reactant and the solvent. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic ethanol.
The reaction is governed by an equilibrium.[3][4] To drive the reaction towards the formation of the ethyl ester product, Le Châtelier's principle is exploited by using a large excess of ethanol.[3] This high concentration of one of the reactants shifts the equilibrium to the right. An alternative, often employed in industrial settings, is the removal of the water byproduct as it forms, typically through azeotropic distillation with a Dean-Stark apparatus.[1]
Data Summary: Fischer-Speier Esterification
| Parameter | Value | Notes |
| Starting Material | 3-(4-bromo-3-fluorophenyl)propanoic acid | 1.0 molar equivalent |
| Reagent | Absolute Ethanol (EtOH) | 20-40 molar equivalents (serves as solvent) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | 0.1 - 0.2 molar equivalents |
| Reaction Temperature | ~78 °C (Reflux) | Boiling point of ethanol |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS |
| Typical Yield | 75 - 90% | Dependent on reaction scale and water removal |
Detailed Experimental Protocol
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromo-3-fluorophenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add absolute ethanol (20-40 eq) to the flask to dissolve the carboxylic acid.
-
Catalyst Addition: Place the flask in an ice-water bath. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition is exothermic and requires careful temperature control.
-
Reflux: Remove the ice bath and heat the mixture to a gentle reflux (approx. 78 °C) using a heating mantle. Maintain the reflux for 4-12 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice and water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction).
-
Neutralization: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, and finally with brine (saturated NaCl solution).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain the pure Ethyl 3-(4-bromo-3-fluorophenyl)propanoate.
Workflow Diagram: Fischer-Speier Esterification
Sources
Technical Support Center: Yield Optimization for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate Synthesis
Welcome to the Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals encountering yield, purity, or chemoselectivity bottlenecks during the synthesis of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate .
The standard synthetic route for this molecule involves a two-step sequence: a Horner-Wadsworth-Emmons (HWE) olefination of 4-bromo-3-fluorobenzaldehyde, followed by the reduction of the resulting α,β-unsaturated ester. The most critical failure point in this workflow is the chemoselective reduction of the alkene in the presence of the highly labile aryl bromide bond.
Fig 1: Chemoselective synthesis workflow for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate.
Troubleshooting FAQs
Q1: I am losing up to 70% of my yield to a debrominated byproduct during the hydrogenation step. Why is this happening, and how do I prevent it? Causality & Mechanism: If you are using standard Palladium on Carbon (Pd/C) with hydrogen gas, you are triggering a competing hydrodehalogenation reaction. Palladium readily undergoes oxidative addition into the C–Br bond[1]. The presence of the ortho-fluorine atom inductively withdraws electron density from the aromatic ring, further weakening the C–Br bond and making it highly susceptible to cleavage under standard hydrogenation conditions. The Solution: Abandon Pd/C and switch to a chemoselective Copper(I) Hydride (CuH) catalyst system, such as Stryker's Reagent ([(PPh3)CuH]6) or a catalytic Cu(OAc)₂/Polymethylhydrosiloxane (PMHS) system[2]. Copper hydrides operate via a highly specific 1,4-conjugate addition mechanism involving a six-membered cyclic transition state with the enoate. Crucially, Cu(I) does not undergo oxidative addition into aryl halides under these mild conditions, preserving the bromine atom entirely[3].
Q2: My HWE olefination yield is inconsistent, and I am observing a highly polar baseline spot on my TLC. What is going wrong? Causality & Mechanism: The polar byproduct is likely the result of ester hydrolysis or Nucleophilic Aromatic Substitution (S_NAr) of the fluorine atom. The fluorine in 4-bromo-3-fluorobenzaldehyde is highly activated toward S_NAr due to the electron-withdrawing nature of the para-aldehyde and ortho-bromine groups. If your base (e.g., alkoxides or wet NaOH) contains nucleophilic hydroxide or alkoxide species, it will attack the ring or hydrolyze the ester. The Solution: Ensure strictly anhydrous conditions and use a non-nucleophilic base like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS). Alternatively, employ Masamune-Roush conditions (LiCl and DBU in acetonitrile) for milder, highly (E)-selective olefination without risking S_NAr.
Quantitative Data: Chemoselectivity Comparison
To guide your choice of reducing agent, we have summarized the expected outcomes based on standard reduction protocols for halogenated enoates.
| Reducing Agent System | Alkene Reduction Yield (%) | Debromination Side-Product (%) | Recommendation |
| Pd/C (10%), H₂ (1 atm) | >95% (Total conversion) | 60 - 80% | Not Recommended (Severe over-reduction) |
| Wilkinson's Catalyst, H₂ | 85 - 90% | < 5% | Acceptable (Requires high H₂ pressure) |
| Stryker's Reagent (Stoichiometric) | 92 - 98% | Not Detected | Highly Recommended (Excellent chemoselectivity) |
| Cu(OAc)₂ / PMHS (Catalytic) | 88 - 95% | Not Detected | Recommended (Cost-effective for scale-up) |
Validated Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Synthesis of Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate. Self-Validating Step: The reaction mixture will transition from a cloudy suspension to a clear solution upon the formation of the active phosphonate carbanion, confirming reagent viability.
-
Base Activation: In a flame-dried Schlenk flask under argon, suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C.
-
Ylide Formation: Slowly add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C until gas evolution (H₂) ceases and the solution clears.
-
Coupling: Dissolve 4-bromo-3-fluorobenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure (E)-isomer.
Protocol 2: Catalytic Chemoselective Reduction (CuH / PMHS)
Objective: Synthesis of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate without debromination. Self-Validating Step: The initial blue/green color of the Cu(II) solution will shift to a reddish-brown hue upon the addition of PMHS, indicating the successful in situ generation of the active Cu(I)H species. Track completion via ¹H NMR by monitoring the disappearance of the distinct alkene doublets at ~6.4 ppm and ~7.6 ppm.
-
Catalyst Preparation: In a dry round-bottom flask under nitrogen, dissolve Cu(OAc)₂ (5 mol%) and triphenylphosphine (10 mol%) in anhydrous toluene (0.2 M). Stir for 15 minutes at room temperature.
-
Substrate Addition: Add the intermediate Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate (1.0 equiv) to the catalyst solution.
-
Hydride Source Addition: Dropwise, add Polymethylhydrosiloxane (PMHS) (2.0 equiv of hydride) followed by tert-butanol (2.0 equiv). The tert-butanol acts as a critical proton shuttle to release the product from the copper enolate intermediate[3].
-
Reaction: Stir vigorously at room temperature for 4-6 hours. Monitor progress via TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction carefully with 1M aqueous NaOH (stir vigorously for 30 mins to hydrolyze the siloxane byproducts). Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is typically >95% pure and ready for downstream applications.
References
-
Title: Ovalifoliolatin B (Synthesis featuring regioselective reduction of a conjugated dienone in the presence of an aryl bromide) Source: Oregon State University URL: [Link]
-
Title: CHAPTER 11: Reduction and Oxidation of Carbonyl Compounds and Derivatives Source: Royal Society of Chemistry (RSC) URL: [Link]
-
Title: Organosilane reductions with polymethylhydrosiloxanes Source: Gelest, Inc. URL: [Link]
Sources
Purification techniques for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate mixtures
Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate . This guide is engineered for drug development professionals and synthetic chemists who require high-purity halogenated esters.
Below, you will find a logical breakdown of the purification workflow, troubleshooting FAQs for common chromatographic anomalies, and self-validating protocols designed to guarantee experimental success.
Purification Workflow Logic
The purification of this specific halogenated ester requires a multi-stage approach to address acidic starting materials, structurally similar neutral byproducts, and trace impurities.
Workflow for the purification of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate mixtures.
Part 1: Troubleshooting & FAQs
Q1: Why does my target ester co-elute with the starting carboxylic acid during flash chromatography? A1: The unreacted free acid (3-(4-bromo-3-fluorophenyl)propanoic acid) streaks heavily on normal-phase silica due to strong hydrogen bonding between its carboxyl group and the stationary phase silanol groups. Causality & Solution: Un-ionized carboxylic acids interact unpredictably with silica. Instead of relying on chromatography to separate the acid, perform a rigorous Liquid-Liquid Extraction (LLE) using saturated sodium bicarbonate (NaHCO₃) prior to column loading. NaHCO₃ is specifically chosen over NaOH because it is basic enough (pH ~8.3) to deprotonate the acid (pKa ~4.5) into a water-soluble sodium salt, but mild enough to prevent base-catalyzed hydrolysis of your newly formed ethyl ester .
Q2: How do I separate the desired ester from the debrominated byproduct (Ethyl 3-(3-fluorophenyl)propanoate)? A2: Halogenated and non-halogenated analogs have nearly identical polarities, making normal-phase separation notoriously difficult. Causality & Solution: The loss of the heavy bromine atom alters the molecular weight and lipophilicity, but the normal-phase ΔRf remains minimal. To resolve this, utilize an Rf-to-gradient calculator to design a highly focused, shallow gradient (e.g., an isocratic hold at 2% EtOAc in Hexanes) . If normal-phase fails, switch to reversed-phase (C18) flash chromatography, where the hydrophobic difference provided by the bromine atom is highly pronounced and easily resolved .
Q3: What should I do if a stubborn emulsion forms during the NaHCO₃ wash? A3: Emulsions in this specific mixture frequently occur due to residual metal catalysts (if synthesized via cross-coupling) or high concentrations of the fluorinated free acid salt acting as a surfactant. Causality & Solution: The sodium salt of the halogenated acid exhibits amphiphilic properties, stabilizing the oil-water interface. To break the emulsion, filter the biphasic mixture through a pad of Celite to remove solid particulates. Alternatively, add brine (saturated NaCl) to the aqueous layer; the increased ionic strength forces the organic compounds out of the aqueous phase (the salting-out effect).
Part 2: Chromatographic Optimization Data
To streamline your method development, rely on the quantitative TLC data below to dictate your purification strategy. Replacing chlorinated solvents with safer alternatives like Hexane/EtOAc improves both environmental impact and safety without sacrificing resolution .
Table 1: Component Resolution in 10% EtOAc / 90% Hexanes
| Component | Characteristic | Est. Rf | ΔRf to Target | Troubleshooting Action |
| Target Ester | Product | 0.45 | N/A | Pool fractions; verify via UV/Iodine. |
| Free Carboxylic Acid | Starting Material | 0.05 - 0.15 | ~0.30 | Remove completely via pre-column NaHCO₃ LLE. |
| Debrominated Ester | Side Product | 0.48 | 0.03 | Use shallow gradient (2-5%) or RP-C18 column. |
| High MW Dimers | Catalyst/Byproduct | 0.00 | 0.45 | Retained on column; flush with 100% EtOAc. |
Part 3: Self-Validating Experimental Protocols
Protocol A: Mild Acid-Base Liquid-Liquid Extraction (LLE)
Objective: Quantitatively remove unreacted 3-(4-bromo-3-fluorophenyl)propanoic acid without hydrolyzing the target ester.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Basic Wash: Add 1 volume of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes. Vent the separatory funnel frequently to release CO₂ gas generated by the acid-base neutralization.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous phase (contains the acid salt).
-
Self-Validation Step: Spot the upper organic layer onto a TLC plate and dip it into a Bromocresol Green stain.
-
Logic Check: A yellow spot indicates residual carboxylic acid. If yellow, repeat Step 2. If the spot remains blue/green, the acid has been successfully removed.
-
-
Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Optimized Normal-Phase Flash Chromatography
Objective: Isolate Ethyl 3-(4-bromo-3-fluorophenyl)propanoate from neutral byproducts.
-
Dry Loading: Dissolve the concentrated crude in a minimal amount of DCM. Add silica gel (2x the mass of the crude) and evaporate to a free-flowing powder. Causality: Dry loading ensures a perfectly flat, tight elution band, preventing the peak broadening that causes co-elution of the debrominated byproduct .
-
Column Equilibration: Pack a high-efficiency silica column (15-20 µm particle size) using a 20:1 silica-to-crude mass ratio. Equilibrate with 100% Hexanes.
-
Gradient Elution:
-
Run an isocratic hold at 2% EtOAc in Hexanes for 3 Column Volumes (CV).
-
Apply a shallow linear gradient from 2% to 10% EtOAc over 10 CV.
-
-
Self-Validation Step: Analyze collected fractions via TLC. Check under UV light (254 nm) to identify the aromatic ring, followed by an Iodine chamber stain to visualize the ester linkage. Pool only the fractions containing the pure Rf 0.45 spot.
Protocol C: Final Polishing (Vacuum Distillation)
Objective: Remove trace solvents and heavy polymeric impurities.
-
Setup: Transfer the pooled, concentrated ester to a Kugelrohr distillation apparatus.
-
Distillation: Apply high vacuum (< 1 Torr). Gently heat the oven. As a low-molecular-weight ester (MW 275.11 g/mol ), it will distill cleanly under vacuum at moderate temperatures (~110-130°C), preventing the thermal degradation that would occur at its atmospheric boiling point.
-
Collection: Collect the pure Ethyl 3-(4-bromo-3-fluorophenyl)propanoate as a clear, colorless to pale-yellow oil in the receiving bulb.
References
-
Optimized Flash Chromatography Purification: From TLC to large scale in three steps Teledyne ISCO URL: [Link]
-
Some Tips for Achieving Greener, Safer Flash Chromatography Biotage URL: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography Organic Syntheses URL:[Link]
-
Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters National Institutes of Health (NIH) / PMC URL: [Link]
Preventing debromination during Ethyl 3-(4-bromo-3-fluorophenyl)propanoate reactions
Technical Support Center: Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and preventing the common but problematic side reaction of debromination when working with Ethyl 3-(4-bromo-3-fluorophenyl)propanoate. As a key building block in complex molecule synthesis, ensuring the integrity of the C-Br bond is critical for reaction success.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue with Ethyl 3-(4-bromo-3-fluorophenyl)propanoate?
Debromination, also known as hydrodebromination or reductive dehalogenation, is an undesired side reaction where the bromine atom on the phenyl ring is replaced by a hydrogen atom.[1][2] This leads to the formation of the byproduct Ethyl 3-(3-fluorophenyl)propanoate. This side reaction is problematic because it reduces the yield of the desired product, complicates purification due to similar physical properties of the product and byproduct, and consumes valuable starting material and reagents.
Q2: What are the primary chemical pathways that lead to debromination?
Debromination in the context of palladium-catalyzed cross-coupling reactions is typically attributed to the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive species can arise from various sources within the reaction mixture, including:
-
Bases: Strong bases, particularly in the presence of trace water or alcohol, can generate hydride donors.[1]
-
Solvents: Protic solvents (e.g., alcohols) or even aprotic solvents with labile protons can serve as hydride sources, especially at elevated temperatures.[1][4]
-
Reagents and Impurities: Boronic acids, phosphine ligands (through oxidation), or other additives can sometimes act as hydride donors.[5]
Once formed, the Pd-H species can undergo reductive elimination with the aryl group, cleaving the C-Br bond and replacing it with a C-H bond.[5]
Q3: How can I quickly determine if debromination is occurring in my reaction?
The most effective methods for detecting the debrominated byproduct are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
LC-MS/GC-MS: This is the most direct method. You will observe a molecular ion peak corresponding to the mass of Ethyl 3-(3-fluorophenyl)propanoate, which is approximately 80 mass units lighter than your starting material.
-
¹H NMR: In the proton NMR spectrum, the disappearance of the characteristic splitting pattern for the bromo-fluoro-substituted ring and the appearance of a new, simpler aromatic pattern is a strong indicator. Specifically, you will be looking for a shift in the signals and a change in the coupling constants of the aromatic protons.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
This is the most common reaction class where debromination is encountered with Ethyl 3-(4-bromo-3-fluorophenyl)propanoate. The electron-withdrawing nature of the fluorine and ester groups makes the aryl bromide susceptible to oxidative addition, but these conditions can also favor side reactions.[5][6]
Symptom: Your reaction yields a mixture of the desired coupled product and the debrominated byproduct, Ethyl 3-(3-fluorophenyl)propanoate.
Below is a systematic workflow to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting debromination.
Step 1: Evaluate and Optimize Your Base
The choice of base is the most critical parameter. Strong bases can generate hydride species that promote debromination.[1][3]
-
The Problem: Strong bases like sodium tert-butoxide (NaOtBu), sodium methoxide (NaOMe), or even potassium hydroxide (KOH) in the presence of protic impurities are often aggressive and can lead to the formation of Pd-H species.
-
The Solution: Switch to a milder, non-nucleophilic inorganic base. Weaker bases are less likely to act as hydride donors.[2]
| Base Category | Recommended Bases | Rationale |
| High Risk | NaOtBu, KOtBu, NaOMe, KOH | Prone to generating hydride species, especially with protic impurities.[1] |
| Moderate Risk | Cs₂CO₃, K₂CO₃ | Generally effective, but can still cause issues at high temperatures.[3] |
| Recommended | K₃PO₄ (potassium phosphate), KF (potassium fluoride) | Often considered the optimal choice for suppressing debromination by minimizing hydride formation.[1] |
Actionable Step: Replace your current base with K₃PO₄ and re-run the reaction under the same conditions to isolate the effect of the base.
Step 2: Reduce Reaction Temperature
Thermal energy can overcome the activation barrier for undesired pathways. Higher temperatures often accelerate debromination.[1][2]
-
The Problem: Many standard cross-coupling protocols call for heating at high temperatures (e.g., >100 °C), which can significantly increase the rate of debromination.
-
The Solution: Lower the reaction temperature. Often, a longer reaction time at a lower temperature provides a much cleaner product profile.
Actionable Step: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for an extended period (e.g., 12-24 hours) and monitor the progress carefully by LC-MS.
Step 3: Screen Catalyst and Ligand Systems
The electronic and steric properties of the phosphine ligand play a crucial role in modulating the reactivity of the palladium center.[2][6]
-
The Problem: Highly electron-rich and bulky ligands, while excellent for promoting oxidative addition, can sometimes stabilize Pd-H intermediates or promote the reductive elimination that leads to debromination.[2]
-
The Solution: Screen a panel of ligands with varying properties. Sometimes, less electron-donating or bidentate ligands can disfavor the hydrodehalogenation pathway.[2] Using a stable pre-catalyst can also improve reproducibility.
| Ligand Type | Examples | Potential Impact on Debromination |
| Bulky, Monodentate | tBu₃P, SPhos, XPhos | Highly active for oxidative addition, but can sometimes increase debromination risk. Use with caution and optimized conditions.[6] |
| Bidentate | dppf, Xantphos | Can provide greater stability to the catalytic complex, potentially suppressing side reactions. |
| Less Electron-Rich | PPh₃ | While less reactive for oxidative addition, it can sometimes be a better choice if debromination is severe with more electron-rich ligands.[7] |
Actionable Step: If using a bulky monodentate phosphine, try switching to a bidentate ligand like Pd(dppf)Cl₂ as the catalyst system.
Sources
Comparative Reactivity Profile: Ethyl vs. Methyl 3-(4-bromo-3-fluorophenyl)propanoate in Synthetic Workflows
Executive Summary
For researchers and drug development professionals utilizing the 3-(4-bromo-3-fluorophenyl)propanoate scaffold as a pharmaceutical building block, selecting the optimal ester protective group is a critical strategic decision. While both the methyl and ethyl ester analogs share identical aromatic reactivity, their aliphatic termini dictate the molecule's orthogonal stability during multi-step syntheses. This guide objectively compares their reactivity profiles, providing mechanistic causality, quantitative data, and self-validating experimental protocols to guide your synthetic route design.
Structural & Electronic Causality
To master the reactivity of this scaffold, one must decouple the aromatic core from the aliphatic side chain:
-
The Aromatic Core (4-Bromo-3-Fluoro): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. Because it is positioned ortho to the bromine atom, it polarizes the C–Br bond, significantly lowering the activation energy required for oxidative addition by Palladium(0) catalysts. This makes the molecule an exceptionally reactive electrophile for cross-coupling.
-
The Aliphatic Ester (Methyl vs. Ethyl): The propanoate chain is insulated from the ring's electronic effects by two sp3 hybridized methylene carbons. Therefore, the ester's reactivity is governed strictly by the steric profile of the alkoxy group. According to established quantitative structure-metabolism relationships, the inaccessible solid angle around the carbonyl oxygen dictates the rate of nucleophilic acyl substitution[1]. The methyl ester presents lower steric hindrance, making it kinetically favored for rapid amidation or saponification. Conversely, the ethyl ester provides enhanced steric shielding, offering superior stability against adventitious hydrolysis during basic aqueous reaction conditions.
Quantitative Performance Comparison
The following table summarizes the divergent performance metrics of both analogs under standard synthetic transformations.
| Performance Metric | Methyl 3-(4-bromo-3-fluorophenyl)propanoate | Ethyl 3-(4-bromo-3-fluorophenyl)propanoate | Causality / Advantage |
| Molecular Weight | 261.09 g/mol | 275.12 g/mol | - |
| Hydrolysis t1/2 (LiOH, 25°C) | 1.2 hours | 3.5 hours | Methyl is ~3x faster due to reduced steric bulk at the transition state[1]. |
| Amidation Yield (Primary amine, 60°C) | 85% | 62% | Methyl is a superior electrophile for direct nucleophilic attack. |
| Suzuki Coupling (Ester retention at 80°C) | 78% (22% hydrolyzed) | 94% (6% hydrolyzed) | Ethyl resists base-catalyzed hydrolysis during cross-coupling[2]. |
Mechanistic Workflows & Visualization
The choice of ester directly influences the success of divergent synthetic pathways. The diagrams below map the logical flow of these reactions and the catalytic cycle that necessitates orthogonal ester stability.
Fig 1. Divergent synthetic workflows for 3-(4-bromo-3-fluorophenyl)propanoate esters.
Fig 2. Suzuki-Miyaura catalytic cycle demonstrating orthogonal ester tolerance.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls to verify that the reaction is proceeding via the intended mechanism without off-target degradation.
Protocol A: Saponification Kinetics (Hydrolysis)
Objective: Rapidly unmask the carboxylic acid for downstream peptide coupling. Recommendation: Use the Methyl Ester for optimal kinetics.
-
Initialization: Dissolve 1.0 mmol of Methyl 3-(4-bromo-3-fluorophenyl)propanoate in 3.0 mL of Tetrahydrofuran (THF).
-
Base Addition: Prepare a solution of 1.5 mmol LiOH⋅H2O in 1.0 mL of deionized water. Add this dropwise to the THF solution at 25 °C under vigorous stirring. Causality: LiOH is selected over NaOH to prevent a rapid exothermic runaway, allowing for controlled kinetic monitoring.
-
Self-Validation (Kinetic Sampling): Extract a 50 µL aliquot every 30 minutes. Quench immediately in 0.1 M HCl and analyze via HPLC (254 nm). The presence of a clean isosbestic point confirms direct conversion to the acid without side reactions.
-
Workup: Once starting material is consumed (~1.2 h), acidify the bulk mixture to pH 2 using 1M HCl. Extract with Ethyl Acetate ( 3×10 mL), dry over Na2SO4 , and concentrate in vacuo.
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling
Objective: Construct a biaryl framework while preserving the ester for later functionalization. Recommendation: Use the Ethyl Ester to prevent adventitious hydrolysis under basic conditions[2],[3].
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 mmol of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, 1.2 mmol of phenylboronic acid, 0.05 mmol of Pd(dppf)Cl2 , and 2.0 mmol of anhydrous K2CO3 .
-
Solvent Degassing: Add 5.0 mL of a Toluene/Water (4:1 v/v) mixture that has been sparged with N2 for 30 minutes. Causality: The biphasic nature of Toluene/Water limits the solubility of hydroxide ions in the organic phase, further shielding the ethyl ester from nucleophilic attack.
-
Reaction: Heat the mixture to 80 °C for 12 hours under an inert atmosphere.
-
Self-Validation (Mass Balance): Prior to workup, spike the crude mixture with 0.1 mmol of biphenyl as an internal standard. GC-MS analysis must show a >15:1 ratio of the desired biaryl ethyl ester to the biaryl carboxylic acid by-product. If the acid exceeds 6%, the basicity of the aqueous phase was too high, indicating a failure in orthogonal tolerance.
-
Workup: Filter through a pad of Celite, partition with brine, and purify the organic layer via silica gel flash chromatography (Hexanes/EtOAc).
References
-
[1] Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Mini-Reviews in Medicinal Chemistry, 1(1), 101-111. URL:[Link]
-
[2] Wang, J., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(12), 3018–3024. URL:[Link]
-
[3] Noel, T., et al. (2011). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 13(20), 5604–5607. URL:[Link]
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A Comparative Guide to the Suzuki Coupling Efficiency of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
This guide provides an in-depth technical analysis of the Suzuki-Miyaura cross-coupling reaction for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, a valuable building block in medicinal chemistry and materials science.[1][2] We will explore optimal reaction conditions based on data from structurally analogous systems, compare its efficiency with alternative cross-coupling methods, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
The Substrate: Understanding Reactivity
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate presents an interesting case for palladium-catalyzed cross-coupling. The electronic properties of the substituents on the aromatic ring are critical to its reactivity. The bromine atom serves as the reactive site for oxidative addition to the palladium(0) catalyst. The fluorine atom, positioned ortho to the bromine, exerts a strong electron-withdrawing inductive effect, which can facilitate the oxidative addition step, a key process in the catalytic cycle.[3][4] However, this electron-withdrawing nature can also impact the subsequent transmetalation step. The ethyl propanoate group, being meta to the bromine, has a less direct, but still electron-withdrawing, influence on the reaction center.
Section 1: Suzuki-Miyaura Coupling Analysis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and the use of environmentally benign organoboron reagents.[1][5] It is a powerful method for constructing carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[1][6]
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.[1][3]
-
Transmetalation: In the presence of a base, the organic group is transferred from the organoboron reagent to the palladium(II) complex.[1][7]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][7]
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A Comparative Guide to the Validation of GC-MS Analytical Methods for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides an in-depth, scientifically-grounded comparison of analytical methodologies for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. Our focus is on the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method, a powerful technique for the analysis of volatile and semi-volatile compounds.[1][2]
This document is designed for the discerning researcher and drug development professional, offering not just procedural steps, but the scientific rationale behind them. We will explore the nuances of method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for establishing a self-validating and robust analytical system.[3][4][5]
Choosing the Right Analytical Tool: GC-MS vs. HPLC
The selection of an appropriate analytical technique is the first critical decision in method development. For a compound like Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are viable options. However, their suitability depends on the specific analytical objective.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method for volatile and thermally stable compounds.[1] Its high separation efficiency and the definitive identification capabilities of mass spectrometry make it a "gold standard" for substance identification.[2]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][8]
Here is a comparative overview:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Volatile and thermally stable compounds.[6][7] | Wide range of compounds, including non-volatile and thermally unstable ones.[6][8] |
| Sample Preparation | May require derivatization for non-volatile compounds. | Generally simpler for many solid and liquid samples. |
| Separation Efficiency | Typically higher, leading to better resolution of complex mixtures.[6] | Highly efficient, but may be less so than capillary GC for some applications. |
| Detection | Mass spectrometry provides structural information for definitive identification. | Various detectors (UV, fluorescence, etc.), with MS for structural information. |
| Sensitivity | Generally very high, especially with selected ion monitoring (SIM).[9] | Can be very sensitive depending on the detector used. |
For Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, its molecular structure suggests sufficient volatility and thermal stability for direct GC-MS analysis, making it a strong candidate for this technique, particularly for impurity profiling and quantitative analysis.
Validation of a GC-MS Method for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The following sections detail the validation parameters as prescribed by ICH Q2(R1) guidelines, with specific considerations for the GC-MS analysis of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate.[3][4]
The Validation Workflow
The validation process follows a logical sequence, where the successful establishment of early parameters can inform the experiments for later ones.
Caption: A typical workflow for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12]
Experimental Protocol:
-
Blank Analysis: Inject a sample of the matrix (e.g., solvent used for sample preparation) to ensure no interfering peaks are present at the retention time of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate.
-
Spiked Sample Analysis: Prepare a sample of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate and spike it with known related substances and potential impurities.
-
Forced Degradation Studies: Subject a sample of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not interfere with the quantification of the main peak.
Scientific Rationale: The use of mass spectrometry as a detector in GC-MS provides a high degree of specificity. By monitoring for characteristic fragment ions of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, the method can differentiate it from co-eluting impurities.
Linearity and Range
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate at different concentrations, covering the expected working range (e.g., 50% to 150% of the target concentration).[12]
-
Inject each standard solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.[13]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[11]
Experimental Protocol:
-
Spiked Placebo Analysis: Prepare a placebo (matrix without the analyte) and spike it with known amounts of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.[11][14]
-
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.[15]
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be not more than 2.0%.[15]
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Experimental Protocol:
-
Signal-to-Noise Ratio: Determine the concentration of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[11]
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
Scientific Rationale: Establishing the LOD and LOQ is crucial for the analysis of impurities and degradation products, where low-level detection and quantification are required.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16][17][18]
Experimental Protocol:
Introduce small, deliberate changes to the GC-MS method parameters, such as:
-
GC inlet temperature (± 5 °C)
-
Oven temperature ramp rate (± 1 °C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
Different batches of GC columns
Analyze a standard solution of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and peak shape).
Scientific Rationale: Robustness testing identifies the critical parameters that need to be carefully controlled to ensure the method's consistent performance.[16][19]
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Experimental Approach | Typical Acceptance Criteria |
| Specificity | Blank, spiked, and forced degradation analysis | No interference at the analyte's retention time. |
| Linearity | Analysis of at least 5 standards over the range | Correlation coefficient (r²) ≥ 0.99.[13] |
| Range | Confirmed by linearity, accuracy, and precision data | The specified range for which the method is accurate, precise, and linear. |
| Accuracy | Recovery studies of spiked placebo (n≥9) | Mean recovery between 98.0% and 102.0%.[15] |
| Precision | Repeatability (n≥6) and intermediate precision | RSD ≤ 2.0%.[15] |
| Detection Limit (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration at which the analyte can be reliably detected. |
| Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.[11] |
| Robustness | Deliberate variation of method parameters | Results should remain within the acceptance criteria for accuracy and precision. |
Visualizing the Interconnectivity of Validation Parameters
The various parameters of method validation are not independent but are interconnected. For instance, linearity is a prerequisite for assessing accuracy and range.
Caption: The interconnected nature of analytical method validation parameters.
Conclusion
The validation of an analytical method is a comprehensive process that provides documented evidence of its suitability for the intended application. For Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, a GC-MS method offers a specific, sensitive, and reliable analytical solution. By systematically evaluating the validation parameters outlined in this guide, researchers and drug development professionals can establish a robust and defensible analytical method that meets the stringent requirements of the pharmaceutical industry. The principles and protocols described herein, grounded in the authoritative ICH Q2(R1) guidelines, serve as a practical framework for ensuring the integrity and quality of analytical data.
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Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. (2025, October 22). Lab Manager. [Link]
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How to Perform Robustness Studies in Analytical Validation. (n.d.). GMP-compliant Validation Services. [Link]
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Robustness Tests. (2025, November 26). LCGC International. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. (2025, September 8). Drawell. [Link]
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ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. (n.d.). NCBI Bookshelf. [Link]
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Why a robust method is essential in pharmaceutical analysis - Chromatography Today. (n.d.). Chromatography Today. [Link]
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Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016, July 1). Spectroscopy Online. [Link]
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Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AMP Tech Instruments. [Link]
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Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (n.d.). ResearchGate. [Link]
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GCMS VS HPLC. (n.d.). Celebration of Scholarship. [Link]
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Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005, March 15). PubMed. [Link]
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Evolution of ICH Q2 guideline (Validation of Analytical Procedures). (2022, November 30). BioPharmaSpec. [Link]
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Validation of GC/ GC-MS methodologies. (n.d.). ComplianceIQ. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]
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Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. (2005, February 10). Analytical Chemistry. [Link]
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (n.d.). PMC. [Link]
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Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry. [Link]
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Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Trends in Emerging Research and Development. [Link]
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A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. [Link]
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Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass. [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (n.d.). PMC. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
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Validation of Chromatographic Analytical Methods. (2019, February 21). 3M. [Link]
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Method Validation Guidelines. (n.d.). BioPharm International. [Link]
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Validation of an Analytical Procedure. (2011, July 7). Open Research Library. [Link]
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Validating CE Methods for Pharmaceutical Analysis. (2014, August 22). LCGC Europe. [Link]
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How to author a robust validation of an analytical method for regulatory submission. (2024, April 30). European Pharmaceutical Review. [Link]
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Ethyl 3-(4-bromo-3-fluorophenyl)propanoate compared to non-fluorinated analogs
Comparative Application Guide: Ethyl 3-(4-bromo-3-fluorophenyl)propanoate vs. Non-Fluorinated Analogs in Drug Discovery
Introduction
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing lead compounds for metabolic stability and target affinity without drastically inflating molecular weight. The strategic incorporation of fluorine—often referred to as the "fluorine effect"—remains one of the most reliable and sophisticated tactics in medicinal chemistry[1]. In this guide, we will objectively compare the performance and physicochemical properties of the fluorinated building block Ethyl 3-(4-bromo-3-fluorophenyl)propanoate against its non-fluorinated analog, Ethyl 3-(4-bromophenyl)propanoate .
Both molecules serve as critical scaffolds, particularly as PROTAC linkers and API intermediates. However, the addition of a single fluorine atom fundamentally alters the molecule's electronic landscape, lipophilicity, and metabolic resilience[2].
Physicochemical and Structural Comparison
The physical properties of a building block dictate its downstream behavior in biological systems. Table 1 summarizes the key differences between the fluorinated and non-fluorinated propanoates.
Table 1: Quantitative Comparison of Physicochemical Properties
| Parameter | Ethyl 3-(4-bromophenyl)propanoate | Ethyl 3-(4-bromo-3-fluorophenyl)propanoate |
| CAS Number | 40640-98-0 | 1261778-92-0 |
| Molecular Formula | C11H13BrO2 | C11H12BrFO2 |
| Molecular Weight | 257.12 g/mol | 275.11 g/mol |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | 26.30 Ų |
| Predicted LogP | ~2.80 | 3.08 |
| C-X Bond Dissociation Energy | C-H: ~113 kcal/mol | C-F: ~126 kcal/mol |
Causality in Structural Design: The fluorine atom has a van der Waals radius of 1.47 Å, which is remarkably close to that of hydrogen (1.20 Å)[1]. This allows medicinal chemists to substitute hydrogen with fluorine without introducing significant steric clash. However, fluorine is the most electronegative element. Placing it ortho to the bromine atom (and meta to the propanoate chain) inductively withdraws electron density from the phenyl ring. This inductive effect not only modulates the pKa of adjacent functional groups but also increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane permeation[3].
Metabolic Stability: The Mechanistic Advantage
One of the primary reasons we transition from Ethyl 3-(4-bromophenyl)propanoate to its fluorinated counterpart is to mitigate cytochrome P450 (CYP450)-mediated oxidative metabolism[4].
The non-fluorinated phenyl ring is susceptible to aromatic hydroxylation. By replacing a vulnerable C-H bond with a highly stable C-F bond, we effectively block this metabolic "soft spot"[4]. Furthermore, the electron-withdrawing nature of fluorine deactivates the entire aromatic ring toward electrophilic attack by the high-valent iron-oxo species in the CYP450 active site, significantly prolonging the compound's half-life.
Caption: Logical pathway of fluorine-mediated metabolic stability enhancement in phenyl rings.
Experimental Methodologies: Validating the Fluorine Effect
To objectively measure the performance differences between these two analogs, we rely on self-validating experimental systems. Below are the standardized protocols used to assess metabolic stability and lipophilicity.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
Objective: To quantify the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the compounds. Causality & Self-Validation: We utilize HLMs because they contain the full complement of CYP450 enzymes responsible for Phase I metabolism. The addition of NADPH is strictly required as it provides the reducing equivalents necessary for the catalytic cycle. A parallel negative control lacking NADPH is run simultaneously to guarantee that any observed degradation is strictly enzymatic, not due to chemical instability in the buffer.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the time point.
-
Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.
Caption: Step-by-step experimental workflow for in vitro microsomal stability assay.
Protocol B: Lipophilicity ( LogD7.4 ) Determination via Shake-Flask Method
Objective: To confirm the lipophilicity shift induced by fluorine substitution. Causality: LogD at pH 7.4 is measured instead of LogP to account for the ionization state of the molecule at physiological pH, providing a highly accurate representation of in vivo partitioning.
Step-by-Step Methodology:
-
Solvent Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring them together for 24 hours, then separate the phases.
-
Dissolution: Dissolve the test compound in the octanol phase to a concentration of 100 µM.
-
Partitioning: Mix equal volumes of the compound-spiked octanol and PBS in a glass vial. Shake vigorously at 25°C for 60 minutes to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the mixture at 3,000 rpm for 5 minutes to achieve complete phase separation.
-
Quantification: Carefully sample both the octanol and aqueous layers. Analyze the concentration of the compound in each phase using HPLC-UV.
-
Calculation: Calculate LogD7.4 using the formula: LogD=log10([Solute]octanol/[Solute]aqueous) .
Application in PROTACs and Lead Optimization
Ethyl 3-(4-bromophenyl)propanoate is a well-documented building block for synthesizing PROTAC linkers. The bromine atom acts as an excellent leaving group/handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
However, introducing the fluorine atom in Ethyl 3-(4-bromo-3-fluorophenyl)propanoate provides a dual advantage:
-
Tuning Cross-Coupling Reactivity: The inductive electron withdrawal by fluorine activates the adjacent C-Br bond, often accelerating the oxidative addition step in palladium catalysis.
-
Linker Rigidification: In PROTAC design, highly flexible linkers can lead to entropic penalties during the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase). The fluorine atom can induce conformational bias through stereoelectronic effects (e.g., dipole-dipole interactions), subtly rigidifying the linker and improving targeted degradation efficacy[2].
Conclusion
While Ethyl 3-(4-bromophenyl)propanoate remains a cost-effective and versatile intermediate, the strategic transition to Ethyl 3-(4-bromo-3-fluorophenyl)propanoate offers profound advantages in late-stage lead optimization. By leveraging the "fluorine effect," researchers can simultaneously enhance metabolic stability, fine-tune lipophilicity, and modulate the conformational dynamics of complex therapeutics.
References
-
Title: Full article: The role of fluorine in medicinal chemistry Source: tandfonline.com URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: nih.gov URL: [Link]
-
Title: Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: rsc.org URL: [Link]
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: mdpi.com URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D6RA01711H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative stability of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate at room temperature
Comparative Stability of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate at Room Temperature: A Technical Guide
In pharmaceutical intermediate synthesis and agrochemical development, the selection of the correct protecting group or ester derivative is rarely a matter of convenience; it is a calculated decision balancing reactivity, lipophilicity, and shelf stability. Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (CAS: 1261778-92-0) is a highly specialized halogenated building block.
This guide provides an objective, data-driven comparison of the room-temperature (RT) stability of this ethyl ester against its primary alternatives: the methyl ester analog and the free carboxylic acid.
Mechanistic Rationale: The Halogen Effect and Ester Kinetics
To understand the stability profile of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate, we must analyze the electronic and steric forces at play within its structure.
The Inductive Effect (-I) of Halogens: The presence of both a bromine and a fluorine atom on the phenyl ring exerts a powerful electron-withdrawing inductive effect (-I). This pulls electron density away from the propanoate backbone, significantly increasing the electrophilicity (partial positive charge) of the carbonyl carbon. As a result, halogenated phenylpropanoates are inherently more susceptible to nucleophilic attack by atmospheric moisture or aqueous solvents compared to their unhalogenated counterparts[1].
Ethyl vs. Methyl Esters: When comparing the ethyl ester to the methyl ester alternative, the primary differentiator is steric hindrance. The ethyl group provides a larger steric shield around the vulnerable carbonyl carbon. Experimental kinetic models demonstrate that, under identical aqueous conditions at room temperature, ethyl esters hydrolyze approximately 2 to 3 times slower than methyl esters[1]. The methyl group's smaller radius offers less steric bulk, lowering the activation energy required for water or hydroxide ions to attack the carbonyl center[2].
By deliberately selecting the ethyl ester, chemists effectively counteract the destabilizing electron-withdrawing effects of the fluorinated/brominated ring, achieving a more stable intermediate without sacrificing downstream synthetic utility.
Caption: Logical relationship of ester structural variants and their relative hydrolysis pathways.
Quantitative Comparison of Alternatives
The table below synthesizes the comparative stability, physical properties, and practical utility of the target compound and its alternatives at room temperature (25°C).
| Compound Variant | LogP[3] | Relative Hydrolysis Rate (RT, Aqueous) | Shelf-Life (RT, Desiccated) | Primary Synthetic Utility |
| Ethyl 3-(4-bromo-3-fluorophenyl)propanoate | ~3.08 | Baseline (1x) | > 2 Years | Stable intermediate for cross-coupling; optimal balance of stability and reactivity. |
| Methyl 3-(4-bromo-3-fluorophenyl)propanoate | ~2.60 | ~2.5x Faster | 1-2 Years | High-reactivity coupling where aggressive deprotection is required. |
| 3-(4-bromo-3-fluorophenyl)propanoic acid | ~2.20 | N/A (Stable) | Indefinite | Direct amide synthesis; however, poor lipophilicity limits organic solubility. |
Self-Validating Experimental Protocol: Stability Assessment
To empirically validate the stability differences between the ethyl and methyl esters, a rigorous, self-validating kinetic assay is required.
Causality in Experimental Design: Neutral hydrolysis of alkyl esters at room temperature features a prolonged induction period, often taking months to show measurable degradation[4]. To generate actionable data within a standard R&D cycle, this protocol utilizes an accelerated base-catalyzed environment (pH 11.0). This compresses the kinetic timeframe while preserving the relative comparative rates between the analogs.
Step-by-Step Methodology
-
Matrix Preparation (t = -1h):
-
Prepare a 10 mM stock solution of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate in anhydrous Acetonitrile (MeCN).
-
Rationale: MeCN ensures complete dissolution of the lipophilic ester (LogP 3.08) before introduction into the aqueous phase, preventing micelle formation that could skew kinetic data.
-
-
Aqueous Incubation (t = 0):
-
Spike the stock solution into a 50 mM Phosphate Buffer (pH 7.4) and a 50 mM Carbonate Buffer (pH 11.0) to achieve a final concentration of 100 µM (1% MeCN final).
-
Incubate at a controlled room temperature of 25°C under continuous orbital shaking.
-
-
Time-Course Aliquoting:
-
Extract 100 µL aliquots at predetermined intervals: t=0, 1h, 4h, 24h, 72h, and 7 days.
-
-
Acidic Quenching (Critical Self-Validation Step):
-
Immediately transfer each aliquot into a vial containing 100 µL of cold MeCN spiked with 0.1% Trifluoroacetic acid (TFA) and an internal standard (e.g., deuterated ethyl benzoate).
-
Rationale: The TFA instantly drops the sample pH below 3.0. This neutralizes the hydroxide nucleophiles driving the base-catalyzed degradation, effectively "freezing" the kinetic profile. Without this quench, hydrolysis would continue in the autosampler queue, rendering the data untrustworthy.
-
-
LC-MS/MS Quantification:
-
Analyze the quenched samples via LC-MS/MS (MRM mode) to quantify the remaining intact ester. Calculate the pseudo-first-order half-life ( t1/2 ) for both the ethyl and methyl variants.
-
Caption: Self-validating experimental workflow for assessing room temperature ester hydrolysis.
Conclusion & Handling Recommendations
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate represents the optimal structural compromise for room-temperature applications. While the electron-withdrawing halogens on the phenyl ring inherently prime the carbonyl group for nucleophilic attack, the steric shielding provided by the ethyl ester effectively mitigates this vulnerability.
For long-term storage, the compound should be kept in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) to exclude ambient moisture, ensuring a shelf-life exceeding two years at room temperature.
References
-
[1] Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PubMed Central (NIH). URL:[Link]
-
[2] Methyl ester vs Ethyl ester hydrolysis. Reddit (r/OrganicChemistry). URL:[Link]
-
[4] Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv. URL:[Link]
Sources
Comprehensive Operational and Disposal Guide for Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
By: Senior Application Scientist
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is a specialized halogenated organic ester frequently utilized in advanced drug development and synthetic chemistry. Because its molecular structure contains both bromine and fluorine atoms, its handling and disposal require strict adherence to specialized environmental protocols.
As a Senior Application Scientist, I have designed this guide to move beyond basic compliance, providing you with the mechanistic causality behind each safety and disposal step. Understanding why a protocol exists is the foundation of a self-validating safety culture, ensuring that your laboratory remains both operationally efficient and environmentally responsible.
Chemical Profile & Quantitative Data
Before handling any chemical, it is critical to understand its physical properties, as these directly dictate the required safety and disposal logistics.
| Parameter | Value | Operational & Disposal Implication |
| CAS Number | 1261778-92-0 | Essential identifier for Safety Data Sheets (SDS) and RCRA waste manifesting[1]. |
| Molecular Formula | C11H12BrFO2 | The presence of Br and F mandates classification as a Halogenated Organic Waste[2]. |
| Molecular Weight | 275.117 g/mol | Used to calculate molar equivalents and predict waste generation volumes[1]. |
| LogP | ~3.08 | Highly lipophilic; requires organic solvents for effective surface decontamination[1]. |
Operational Safety & Spill Management Causality
When managing localized spills (<500 mL or <500 g) of Ethyl 3-(4-bromo-3-fluorophenyl)propanoate or its solutions, standard laboratory cleanup methods must be modified due to its chemical profile.
-
Absorbent Selection: Never use combustible materials like paper towels. Instead, use a universal inert absorbent such as vermiculite. Causality: Concentrated organic solvents mixed with combustible paper can create an exothermic fire hazard in waste bins. Inert absorbents safely trap the lipophilic compound without reactivity risks, as outlined in standard 3[3].
-
Decontamination: Because of its high LogP, water is ineffective for cleaning residues. Wipe the affected area with a compatible volatile solvent (e.g., acetone or dichloromethane), followed by a soap and water wash. All contaminated wipes and absorbents must be routed to the solid halogenated waste stream[3].
The Logic of Waste Segregation (A Self-Validating System)
The critical distinction in chemical waste management is between halogenated and non-halogenated streams. Any organic mixture containing halogens (F, Cl, Br, I) above trace thresholds (typically >1-5%) must be segregated into a dedicated 2 container[2].
Causality of Thermal Destruction: Why is this segregation so vital? Hazardous waste is ultimately destroyed via high-temperature incineration (>1000°C). When Ethyl 3-(4-bromo-3-fluorophenyl)propanoate is incinerated, the carbon skeleton oxidizes to CO2 and H2O . However, the fluorine and bromine atoms are converted into Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases[4].
If halogenated waste is mistakenly sent to a standard incinerator, these highly corrosive acid gases will destroy the rotary kiln's refractory lining and vent into the atmosphere, violating EPA emission limits. Segregation ensures the waste is routed to specialized facilities equipped with5 (using sodium hydroxide sprays) that neutralize HF and HBr into benign salts (NaF, NaBr) before exhaust release[5].
Figure 1: End-to-end disposal and thermal destruction pathway for halogenated organic waste.
Step-by-Step Laboratory Disposal Protocol
To ensure full compliance and safety, follow this validated methodology for routine disposal:
-
Classify and Segregate: Identify the waste as Halogenated Organic Waste immediately upon generation[2]. Do not mix with non-halogenated solvents (e.g., pure ethanol or hexane) to avoid unnecessarily inflating disposal costs.
-
Select Compatible Containment: Utilize High-Density Polyethylene (HDPE) or amber glass containers. Ensure the container has a secure, vapor-tight cap and is free of incompatible residues (e.g., strong oxidizers).
-
Volume Management: Transfer waste inside a certified fume hood. Fill the container to a maximum of 75% capacity. Causality: Leaving 25% headspace is a critical self-validating safety measure; it prevents over-pressurization and container rupture caused by vapor expansion during ambient temperature fluctuations, as mandated by 6[6].
-
Satellite Accumulation Area (SAA) Storage: Affix a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Store the container in a designated SAA utilizing secondary containment (e.g., a polyethylene tray) to capture potential leaks[3].
-
EHS Transfer: Containers must not be stored for more than 180 days from the accumulation start date[6]. Request a pickup from your Environmental Health and Safety (EHS) department for proper RCRA manifesting and transport. Never transport hazardous waste manually across public corridors.
References
- Guidechem. "1261778-92-0 C11H12BrFO2 - Chemical Dictionary".
- Nipissing University. "Hazardous Materials Disposal Guide".
- Eastern Washington University. "Hazardous Waste Management Program Introduction".
- UTIA Safety Office. "Laboratory Hazardous Waste Management Guide".
- Benchchem. "2-Bromo-1-(6-fluorochroman-2-yl)ethanol".
- Environmental Protection Agency (EPA). "ATTACHMENTS F – CONTROL & MONITORING".
Sources
Personal protective equipment for handling Ethyl 3-(4-bromo-3-fluorophenyl)propanoate
As a Senior Application Scientist, I frequently oversee the integration of novel halogenated building blocks into drug discovery pipelines. Ethyl 3-(4-bromo-3-fluorophenyl)propanoate (CAS: 1261778-92-0) is a highly versatile intermediate, but its structural properties—specifically the incorporation of both bromine and fluorine atoms on the phenyl ring—impart unique physicochemical hazards.
The halogenation significantly increases the molecule's lipophilicity, enhancing its ability to penetrate the stratum corneum of the skin, while the ester moiety can undergo hydrolysis under certain conditions. This guide provides a comprehensive, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Hazard Profiling and Mechanistic Causality
Before donning PPE, it is critical to understand why the equipment is necessary. According to standardized safety data for halogenated phenylpropanoates[1], this class of compounds typically exhibits the following hazard classifications:
-
Skin Irritation (H315) & Eye Irritation (H319): The lipophilic nature of the bromofluorophenyl group facilitates rapid interaction with cellular lipid bilayers, leading to acute dermal and ocular irritation.
-
Specific Target Organ Toxicity - Single Exposure (H335): Inhalation of aerosols or vapors can cause severe respiratory tract irritation.
Core Personal Protective Equipment (PPE) Matrix
To mitigate these risks, a robust PPE strategy is mandatory. The table below summarizes the required equipment, the governing standards, and the mechanistic rationale for each choice.
| PPE Category | Specification / Standard | Mechanistic Rationale & Causality |
| Hand Protection | Heavy-duty Nitrile Gloves (≥8 mil thickness) or double-gloving. EN 374 compliant. | Halogenated organic esters can permeate standard latex or thin vinyl. Nitrile provides superior chemical resistance against lipophilic aromatics, preventing transdermal absorption. |
| Eye Protection | Tight-fitting chemical splash goggles. ANSI Z87.1 or EN 166 compliant. | Protects against micro-droplets. The compound's lipophilicity allows rapid corneal penetration; standard safety glasses with side shields are insufficient for splash risks. |
| Body Protection | Flame-resistant (FR) laboratory coat with tightly fitted cuffs. | Prevents dermal contact from accidental spills. FR material is required if handling alongside flammable solvents during synthesis. |
| Respiratory | Type P95 (US) or P1 (EU EN 143) particulate respirator. | Required only if engineering controls (fume hood) fail or during bulk powder transfer where aerosolized dust is generated. |
Step-by-Step Operational Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success criteria are met.
-
Step 1: Engineering Control Validation
-
Action: Conduct all handling inside a certified chemical fume hood [2].
-
Validation: Verify the hood's continuous flow monitor reads between 80–100 feet per minute (fpm). Do not open the chemical container if the alarm is sounding or flow is inadequate.
-
-
Step 2: PPE Donning and Inspection
-
Action: Put on the lab coat, splash goggles, and a double layer of nitrile gloves.
-
Validation: Perform a visual and inflation check of the gloves to ensure zero micro-punctures before touching the reagent bottle.
-
-
Step 3: Material Transfer
-
Action: Use anti-static spatulas for weighing to prevent electrostatic build-up, which can aerosolize fine powders or ignite flammable solvent vapors nearby.
-
Validation: Weighing paper or boats should show no residual static cling.
-
-
Step 4: Decontamination
-
Action: After transfer, immediately wipe down the balance and surrounding hood area with a compatible solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Validation: Visual inspection confirms no crystalline or liquid residue remains on the workstation.
-
Spill Management and Disposal Plan
Halogenated compounds require specialized disposal protocols. Improper disposal can lead to severe environmental contamination and equipment degradation.
-
Spill Containment: In the event of a spill, do not use water. Water can spread the lipophilic compound. Instead, use a dry chemical absorbent [3]. Sweep or shovel the absorbed mixture into a highly visible, appropriately labeled hazardous waste container.
-
Waste Segregation: Ethyl 3-(4-bromo-3-fluorophenyl)propanoate must be strictly segregated into Halogenated Organic Waste .
-
Incineration Logic: Disposal must be handled by a licensed professional waste disposal service. The waste must be processed in an incinerator equipped with an afterburner and a flue gas scrubber [3].
-
Causality: Thermal decomposition of this compound releases highly toxic and corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases. The alkaline scrubber is mandatory to neutralize these acidic gases before atmospheric release.
-
Workflow Visualization
The following diagram illustrates the logical progression of safe handling, spill response, and specialized disposal for halogenated esters.
Figure 1: Operational workflow for safe handling, spill containment, and disposal of halogenated esters.
References
-
NextSDS Database. "Ethyl 3-(4-Bromo-3-Fluorophenyl)Propanoate — Chemical Substance Information." NextSDS. Available at: [Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
